molecular formula C19H11FN4 B15543660 Yck2-IN-1

Yck2-IN-1

Cat. No.: B15543660
M. Wt: 314.3 g/mol
InChI Key: LQQPWBQKAOPXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yck2-IN-1 is a useful research compound. Its molecular formula is C19H11FN4 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H11FN4

Molecular Weight

314.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-pyridin-4-ylpyrazolo[1,5-a]pyridine-6-carbonitrile

InChI

InChI=1S/C19H11FN4/c20-16-4-2-15(3-5-16)19-18(14-7-9-22-10-8-14)17-6-1-13(11-21)12-24(17)23-19/h1-10,12H

InChI Key

LQQPWBQKAOPXPO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Yck2 Kinase in Fungal Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yeast casein kinase 2 (Yck2), a member of the casein kinase 1 (CK1) family, has emerged as a critical regulator of fungal pathogenesis, particularly in the opportunistic human pathogen Candida albicans. This technical guide provides an in-depth analysis of the multifaceted functions of Yck2, detailing its involvement in key virulence traits such as morphogenesis, biofilm formation, cell wall integrity, and host-cell interactions. We present a synthesis of current research, including quantitative data on the effects of Yck2 deletion, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of mycology and antifungal drug development, highlighting the potential of Yck2 as a novel therapeutic target.

Core Functions of Yck2 in Fungal Pathogenesis

Yck2 is a highly conserved serine/threonine kinase that plays a pleiotropic role in the cellular processes of fungi. In Candida albicans, Yck2 has been identified as a key orchestrator of several virulence-associated phenotypes. Its functions are integral to the fungus's ability to adapt to host environments, cause disease, and resist antifungal treatment.

Morphogenesis and Biofilm Formation

The morphological transition between yeast and hyphal forms is a hallmark of C. albicans virulence. Yck2 acts as a negative regulator of hyphal formation. Deletion of the YCK2 gene leads to a constitutive pseudohyphal growth form, irrespective of environmental cues that would typically induce yeast or hyphal morphology[1][2][3]. This altered morphology is linked to a significant upregulation of key transcriptional regulators of filamentation.

The formation of biofilms, structured communities of fungal cells encased in an extracellular matrix, is another critical virulence factor. The yck2Δ/yck2Δ mutant strain exhibits enhanced biofilm formation even under non-biofilm-inducing conditions[1][3]. This is correlated with the upregulation of cell wall protein genes associated with biofilm architecture.

Cell Wall Integrity and Stress Response

The fungal cell wall is a dynamic structure essential for viability and protection against environmental stresses. Yck2 is crucial for maintaining cell wall integrity. Strains lacking YCK2 display hypersensitivity to cell wall damaging agents such as Congo red, calcofluor white, SDS, and protamine. This sensitivity is accompanied by a compensatory increase in chitin (B13524) deposition in the cell wall, driven by the upregulation of chitin synthase genes. Furthermore, Yck2 is implicated in the oxidative stress response, with its deletion leading to the upregulation of genes encoding catalase and superoxide (B77818) dismutase.

Host-Cell Interaction and Virulence

The ability to interact with and damage host cells is a key aspect of fungal pathogenesis. The absence of Yck2 significantly impairs the ability of C. albicans to damage host cells. While the precise mechanisms are still under investigation, this reduced virulence underscores the importance of Yck2 in the host-pathogen interaction. Genetic depletion of YCK2 in a mouse model of systemic infection with caspofungin-resistant C. albicans resulted in a significant decrease in fungal burden.

Carbon Metabolism and Nutrient Sensing

Metabolic flexibility is crucial for the survival and proliferation of fungal pathogens within diverse host niches. Yck2 is deeply integrated into the regulation of carbon metabolism. The loss of Yck2 function leads to a transcriptional response mimicking glucose starvation, despite an intracellular accumulation of glucose. This metabolic perturbation involves the derepression of glucose-repressed genes and the downregulation of glycolytic genes. The yck2Δ mutant also shows an upregulation of genes involved in alternative carbon source utilization, such as beta-oxidation and the glyoxylate (B1226380) cycle.

Quantitative Data on Yck2 Function

The following tables summarize the quantitative data from studies on the yck2Δ/yck2Δ mutant strain of C. albicans, providing a clear comparison of the effects of YCK2 deletion on gene expression and phenotype.

Table 1: Impact of YCK2 Deletion on Gene Expression

GeneFunctionFold Change in yck2Δ/yck2Δ vs. Wild-TypeReference
UME6Transcriptional regulator of hyphal transition35-fold increase
ALS3Hyphal-specific adhesin and invasin4-fold increase
HWP1Hyphal wall protein, adhesin32-fold increase
CHS2Chitin synthaseUpregulated
CHS3Chitin synthaseUpregulated
CHS8Chitin synthaseUpregulated
SUN41Cell wall glycosidaseUpregulated
NRG1Transcriptional repressor of hyphal growthDownregulated
CAT1Catalase (oxidative stress response)Upregulated
SOD4, SOD5Superoxide dismutase (oxidative stress response)Upregulated
ARG1, ARG3, ARG4Arginine biosynthesis (oxidative stress response)Upregulated

Table 2: Phenotypic Consequences of YCK2 Deletion

PhenotypeObservation in yck2Δ/yck2ΔReference
MorphologyConstitutive pseudohyphae
Biofilm FormationEnhanced under non-inducing conditions
Host Cell DamageSignificantly reduced
Fungal Burden in vivo~3-log10 decline (with genetic depletion)
Susceptibility to Cell Wall StressorsHypersensitive

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Yck2 function.

Construction of YCK2 Deletion and Complemented Strains
  • Deletion Cassette Generation: A gene disruption cassette is created using a PCR-based strategy. The cassette typically consists of a selectable marker gene (e.g., URA3) flanked by sequences homologous to the regions immediately upstream and downstream of the YCK2 open reading frame (ORF).

  • Transformation: The deletion cassette is transformed into a suitable C. albicans recipient strain (e.g., a uracil (B121893) auxotroph if using URA3 as a marker) using the lithium acetate (B1210297) method.

  • Selection and Verification: Transformants are selected on appropriate media (e.g., medium lacking uracil). Correct integration of the cassette and deletion of the YCK2 gene are confirmed by PCR using primers flanking the YCK2 locus and internal to the selectable marker. A second round of transformation is performed to delete the second allele to create a homozygous deletion mutant.

  • Complemented Strain Construction: To create a complemented strain, the full-length YCK2 ORF along with its native promoter and terminator sequences is amplified by PCR. This fragment is then cloned into an integration vector containing a different selectable marker. The resulting plasmid is linearized and transformed into the yck2Δ/yck2Δ mutant, and correct integration is verified by PCR.

Susceptibility to Cell Wall Damaging Agents
  • Strain Preparation: Wild-type, yck2Δ/yck2Δ, and complemented strains are grown overnight in YPD broth at 30°C.

  • Serial Dilutions: The overnight cultures are washed, resuspended in sterile saline, and adjusted to a standard cell density. Ten-fold serial dilutions are prepared.

  • Spotting: Aliquots (e.g., 5 µL) of each dilution are spotted onto YPD agar (B569324) plates and YPD plates containing various concentrations of cell wall stressors (e.g., Congo red, calcofluor white, SDS, protamine).

  • Incubation and Analysis: Plates are incubated at 30°C for 24-48 hours, and growth is documented. Hypersensitivity is determined by comparing the growth of the mutant strain to the wild-type and complemented strains at different concentrations of the stressors.

Biofilm Formation Assay
  • Standardization of Inoculum: Fungal cells are grown in YPD at 30°C, washed, and resuspended in a biofilm-inducing medium (e.g., RPMI 1640) to a standardized concentration.

  • Biofilm Growth: A defined volume of the cell suspension is added to the wells of a microtiter plate. The plate is incubated at 37°C for a specified period (e.g., 24 hours) to allow for biofilm formation.

  • Quantification: After incubation, the supernatant is removed, and the wells are washed with PBS to remove non-adherent cells. The metabolic activity of the biofilm, which correlates with biofilm mass, is quantified using a colorimetric assay such as the XTT reduction assay. The absorbance is read using a microplate reader.

Host Cell Damage Assay
  • Co-culture: A monolayer of host cells (e.g., oral epithelial cells or endothelial cells) is grown in a multi-well plate. The host cells are then infected with a standardized inoculum of C. albicans strains (wild-type, mutant, and complemented).

  • Incubation: The co-culture is incubated for a defined period (e.g., 24 hours) to allow for fungal-host interaction and host cell damage.

  • Quantification of Damage: Host cell damage is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture supernatant using a commercially available cytotoxicity assay kit. LDH is a cytosolic enzyme that is released upon cell lysis. The amount of LDH released is proportional to the extent of cell damage.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Fungal cells are grown under specific conditions (e.g., yeast-inducing or hyphal-inducing). Total RNA is extracted using a hot phenol (B47542) method or a commercial RNA isolation kit. The RNA is then treated with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: The relative expression levels of target genes are quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression of a housekeeping gene (e.g., ACT1) is used as an internal control for normalization. The comparative Ct method (2-ΔΔCt) is used to calculate the fold change in gene expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by Yck2 and a typical experimental workflow for its characterization.

Yck2_Signaling_Pathway cluster_inputs Environmental Cues cluster_yck2 Yck2 Regulation cluster_downstream Downstream Effectors & Pathways cluster_outputs Pathogenic Phenotypes Glucose Glucose Stress Stress Yck2 Yck2 Stress->Yck2 Host Factors Host Factors Host Factors->Yck2 Ume6 Ume6 (TF) Yck2->Ume6 Inhibits Nrg1 Nrg1 (Repressor) Yck2->Nrg1 Inhibits CWI Cell Wall Integrity Pathway Yck2->CWI Regulates Metabolism Carbon Metabolism (Glucose Sensing) Yck2->Metabolism Regulates Morphogenesis Hyphal Growth Ume6->Morphogenesis Biofilm Biofilm Formation Ume6->Biofilm Nrg1->Morphogenesis CWI_Pheno Cell Wall Stress Response CWI->CWI_Pheno Virulence Host Damage Metabolism->Virulence Morphogenesis->Virulence Biofilm->Virulence

Caption: Yck2 signaling pathway in fungal pathogenesis.

Experimental_Workflow cluster_strain Strain Engineering cluster_pheno Phenotypic Analysis cluster_molecular Molecular Analysis cluster_invivo In Vivo Validation Strain_Construction Construct yck2Δ/yck2Δ and Complemented Strains Morphology Morphology Assessment (Microscopy) Strain_Construction->Morphology Biofilm Biofilm Assay (XTT) Strain_Construction->Biofilm CWI Cell Wall Stress (Spot Assay) Strain_Construction->CWI Host_Damage Host Damage Assay (LDH) Strain_Construction->Host_Damage Gene_Expression Gene Expression (qRT-PCR) Strain_Construction->Gene_Expression Metabolomics Metabolome Analysis (GC-MS) Strain_Construction->Metabolomics Virulence_Model Mouse Model of Infection Strain_Construction->Virulence_Model

Caption: Experimental workflow for Yck2 characterization.

Yck2 as a Target for Antifungal Drug Development

The essential role of Yck2 in multiple aspects of fungal pathogenesis, coupled with its non-essential nature for viability under certain laboratory conditions, makes it an attractive target for novel antifungal therapies. Research has shown that inhibiting Yck2 can restore the sensitivity of drug-resistant C. albicans strains to existing antifungals like caspofungin. This suggests a promising strategy of combination therapy, where a Yck2 inhibitor could be used to potentiate the efficacy of current antifungal agents and overcome resistance.

Screening of protein kinase inhibitor libraries has identified compounds that can reverse caspofungin resistance by targeting Yck2. These findings open the door for structure-based drug design to develop potent and selective Yck2 inhibitors. Such inhibitors could represent a new class of antifungal drugs that target virulence rather than viability, potentially reducing the selective pressure for resistance development.

Conclusion

Yck2 kinase is a central hub in the regulatory networks governing the pathogenesis of Candida albicans. Its influence extends from fundamental processes like morphogenesis and metabolism to critical virulence traits such as biofilm formation and host cell damage. The detailed understanding of Yck2's function, facilitated by the experimental approaches outlined in this guide, has not only illuminated key aspects of fungal biology but has also validated Yck2 as a promising target for the development of new antifungal strategies. Future research focused on the downstream substrates of Yck2 and the development of specific inhibitors will be crucial in translating this knowledge into effective therapies to combat life-threatening fungal infections.

References

Yck2-IN-1: A Selective Fungal Kinase Inhibitor for Novel Antifungal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. The limited arsenal (B13267) of antifungal drugs and the rise of resistance necessitates the exploration of novel therapeutic targets. One such promising target is the fungal protein kinase Yck2, a key regulator of fungal cell wall integrity, morphogenesis, and virulence. This document provides a comprehensive technical overview of Yck2-IN-1, a potent and selective inhibitor of Candida albicans Yck2 kinase. We present its biochemical and antifungal properties, detailed experimental methodologies for its characterization, and a discussion of its potential as a lead compound for the development of new antifungal agents.

Introduction

Invasive fungal infections are a major cause of morbidity and mortality, particularly in immunocompromised individuals. The evolution of fungal resistance to existing drug classes, such as azoles and echinocandins, underscores the urgent need for new antifungals with novel mechanisms of action. Protein kinases, which play central roles in cellular signaling, have emerged as a promising, yet largely untapped, class of targets for antifungal drug discovery.

Yck2, a member of the casein kinase 1 (CK1) family, is a crucial enzyme in many pathogenic fungi, including the most common human fungal pathogen, Candida albicans. In fungi, Yck2 is involved in essential cellular processes such as cell morphogenesis (the switch from yeast to hyphal growth, a key virulence factor), the formation of drug-resistant biofilms, and maintaining the integrity of the fungal cell wall[1][2]. Its divergence from human kinases and its critical role in fungal pathophysiology make it an attractive target for selective inhibition.

This compound is a small molecule inhibitor designed to target the fungal Yck2 kinase. This whitepaper will detail the available data on this compound, providing a technical resource for researchers in mycology, infectious diseases, and drug development.

This compound: Quantitative Data

This compound has been characterized by its potent inhibition of C. albicans Yck2 and its efficacy against the pathogen itself. The key quantitative metrics are summarized below.

ParameterValueSpecies/SystemReference
IC50 vs. Yck2 ~80 nMCandida albicans[3][4]
MIC80 12.5 µMCandida albicans[3][4]
Metabolic Stability 66% remainingMouse Liver Microsomes[3][4]

Table 1: In Vitro Activity and Metabolic Stability of this compound.

Yck2 Signaling and Inhibition

The Yck2 kinase is a component of signaling pathways that regulate key aspects of fungal virulence. Its inhibition disrupts these pathways, leading to an antifungal effect.

Yck2 Signaling Pathway

Yck2 is a serine/threonine kinase that is membrane-associated and involved in various cellular processes. In C. albicans, it acts as a negative regulator of hyphal formation. Deletion of the YCK2 gene leads to constitutive pseudohyphal growth and the upregulation of hypha-specific genes, which are critical for biofilm formation and tissue invasion[1][5]. Yck2 is also implicated in maintaining cell wall integrity; its disruption renders the fungus more susceptible to cell wall stressors[1].

Yck2_Signaling_Pathway Simplified Yck2 Signaling Pathway in Candida albicans cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Yck2 Yck2 Downstream Downstream Effectors Yck2->Downstream Phosphorylation Morphogenesis Hyphal Morphogenesis Virulence Virulence Morphogenesis->Virulence Biofilm Biofilm Formation Biofilm->Virulence CellWall Cell Wall Integrity CellWall->Virulence Downstream->Morphogenesis Repression Downstream->Biofilm Regulation Downstream->CellWall Maintenance Yck2_IN_1 This compound Yck2_IN_1->Yck2 Inhibition

Yck2 Signaling and Inhibition

In Vivo Efficacy

Preliminary studies in a mouse model of drug-resistant candidiasis have shown that this compound significantly reduces the fungal burden in the kidneys, a primary target organ in systemic infections[3][4]. This indicates that this compound possesses promising in vivo activity and warrants further investigation in preclinical models.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Yck2 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of Yck2. The ADP-Glo™ Kinase Assay is a commonly used platform for this purpose.

Objective: To determine the IC50 value of this compound against C. albicans Yck2.

Materials:

  • Recombinant purified C. albicans Yck2 kinase.

  • This compound (or other test compounds) serially diluted in DMSO.

  • A suitable kinase substrate (e.g., dephosphorylated casein).

  • ATP at the Km concentration for Yck2.

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay kit (Promega).

  • White, opaque 384-well plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • 0.5 µL of serially diluted this compound or DMSO (vehicle control).

    • 2.5 µL of diluted Yck2 enzyme solution.

    • 2 µL of the substrate/ATP mix to initiate the reaction.

  • Kinase Reaction: Mix the plate gently and incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls and calculate the IC50 value using a non-linear regression curve fit.

Kinase_Inhibition_Workflow Workflow for In Vitro Kinase Inhibition Assay A Prepare Serial Dilution of this compound B Add this compound, Yck2 Enzyme, and Substrate/ATP Mix to Plate A->B C Incubate at 30°C (Kinase Reaction) B->C D Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E Incubate at RT D->E F Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) E->F G Incubate at RT F->G H Measure Luminescence G->H I Calculate IC50 H->I

Kinase Inhibition Assay Workflow

Antifungal Susceptibility Testing (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of this compound that inhibits the growth of C. albicans. The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is standard.

Objective: To determine the MIC80 of this compound against C. albicans.

Materials:

  • Candida albicans strain (e.g., SC5314).

  • This compound stock solution in DMSO.

  • RPMI 1640 medium with L-glutamine, buffered with MOPS.

  • 96-well, flat-bottom microtiter plates.

  • Spectrophotometer or microplate reader (600 nm).

Procedure:

  • Inoculum Preparation: Culture C. albicans overnight in YPD broth at 30°C. Dilute the cells in RPMI 1640 to a final concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution: Prepare serial two-fold dilutions of this compound in RPMI 1640 in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Inoculation: Add 100 µL of the fungal inoculum to each well, bringing the total volume to 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Measure the optical density at 600 nm (OD₆₀₀). The MIC80 is defined as the lowest drug concentration that produces an 80% or greater reduction in growth compared to the drug-free control.

Conclusion and Future Directions

This compound is a promising lead compound for the development of a new class of antifungal agents. Its potent inhibition of the fungal-specific kinase Yck2, coupled with its in vitro antifungal activity and initial in vivo efficacy, highlights its therapeutic potential. The high metabolic stability of this compound is also an encouraging characteristic for a drug candidate.

Future research should focus on a comprehensive evaluation of this compound, including:

  • Kinase Selectivity Profiling: A broad panel screen against human kinases is essential to confirm its selectivity and predict potential off-target effects.

  • Antifungal Spectrum: Determining the MIC against a wider range of pathogenic fungi, including other Candida species, Aspergillus fumigatus, and Cryptococcus neoformans, will define its spectrum of activity.

  • Biofilm Disruption: Quantifying the effect of this compound on both the formation and disruption of mature C. albicans biofilms.

  • In Vivo Efficacy Studies: Comprehensive studies in animal models of systemic and mucosal candidiasis to determine optimal dosing, pharmacokinetics/pharmacodynamics (PK/PD), and survival benefit.

  • Mechanism of Action Studies: Further elucidation of the downstream effects of Yck2 inhibition on fungal cell biology.

The continued investigation of this compound and other inhibitors of this pathway holds the potential to deliver a much-needed new therapeutic option in the fight against life-threatening fungal infections.

References

The Emergence of Yck2-IN-1: A Novel Antifungal Agent Targeting a Key Fungal Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the discovery, synthesis, and mechanism of action of Yck2-IN-1, a promising inhibitor of the Candida albicans kinase Yck2, reveals a new frontier in the development of antifungal therapeutics. This technical guide consolidates key findings for researchers, scientists, and drug development professionals, offering a comprehensive overview of this novel compound.

In the face of rising antifungal resistance, the scientific community is in urgent need of new therapeutic strategies. A significant breakthrough has been the identification of the casein kinase 1 (CK1) family member, Yck2, as a viable antifungal target in pathogenic fungi like Candida albicans.[1] This has culminated in the development of this compound (also referred to as Compound 2a), a potent inhibitor that demonstrates significant promise in combating drug-resistant fungal infections.[2]

This compound exhibits an IC50 of approximately 80 nM against C. albicans Yck2 and a minimum inhibitory concentration (MIC80) of 12.5 µM against the whole organism.[2] Preclinical studies in a mouse model of drug-resistant candidiasis have shown that this compound can significantly reduce the fungal burden in the kidneys, highlighting its potential as a therapeutic agent.[2]

Discovery and Development

The journey to this compound began with the phenotypic screening of a public library of protein kinase inhibitors. The goal was to identify compounds capable of restoring the sensitivity of echinocandin-resistant C. albicans to this class of antifungals.[1] This screen identified a 2,3-aryl-pyrazolopyridine scaffold, exemplified by the compound GW461484A (GW), as a potent inhibitor of Yck2.[1][3]

Through a combination of chemical genomic, biochemical, and structural approaches, Yck2 was unequivocally established as the direct and most biologically relevant molecular target.[1] Structural studies of Yck2 in complex with GW provided crucial insights into the inhibitor's binding mode, paving the way for structure-guided optimization.[1][4][5] This led to the synthesis of a series of analogs, including bioisosteres with an imidazo[1,2-a]pyridine (B132010) core and derivatives with substitutions on the pyrazolo[1,5-a]pyridine (B1195680) core, ultimately yielding compounds with improved pharmacological properties, such as this compound.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its parent compound, GW.

CompoundTargetIC50 (nM)MIC80 (µM) vs. C. albicansMetabolic Stability (% remaining in mouse liver microsomes)Reference
This compound Yck2~8012.566%[2]
GW461484A (GW) Yck2< 1000Not explicitly statedNot explicitly stated[3][6]

The Yck2 Signaling Pathway and its Inhibition

Yck2, along with its homolog Yck1, plays a crucial role in various cellular processes in yeast, including morphogenesis, cell wall integrity, biofilm formation, and endocytosis.[7][8][9] These kinases are essential for the viability of Saccharomyces cerevisiae and are implicated in the virulence of C. albicans.[1][7] Genetic depletion of YCK2 has been shown to significantly impair the virulence of C. albicans in mouse models of systemic infection.[1]

The inhibition of Yck2 by compounds like this compound disrupts these essential pathways, leading to increased susceptibility to cell wall stressors and a reversal of resistance to echinocandin antifungals.[1]

Yck2_Signaling_Pathway cluster_membrane Plasma Membrane Yck2 Yck2 Morphogenesis Morphogenesis Yck2->Morphogenesis CellWall Cell Wall Integrity Yck2->CellWall Biofilm Biofilm Formation Yck2->Biofilm Virulence Virulence Yck2->Virulence Stress Cell Wall Stress (e.g., Echinocandins) Stress->Yck2 activates Yck2_IN_1 This compound Yck2_IN_1->Yck2 inhibits

Yck2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Synthesis of this compound (General Approach)

While a detailed, step-by-step synthesis for this compound (Compound 2a) is proprietary, the general synthesis strategy for this class of pyrazolo[1,5-a]pyridine inhibitors involves a multi-step process. The core scaffold is typically constructed through a condensation reaction, followed by the introduction of various aryl groups and other substituents via cross-coupling reactions. The optimization of GW involved the synthesis of bioisosteres with an imidazo[1,2-a]pyridine core and R-group substitutions on the pyrazolo[1,5-a]pyridine core.[3][5]

Synthesis_Workflow Start Starting Materials (Pyridine & Hydrazine derivatives) Step1 Scaffold Synthesis (Condensation Reaction) Start->Step1 Step2 Functionalization (Cross-coupling Reactions) Step1->Step2 Step3 Purification & Characterization (Chromatography, NMR, MS) Step2->Step3 Final This compound Step3->Final

General Synthetic Workflow for Yck2 Inhibitors.
Biochemical Kinase Assay

The inhibitory activity of this compound against the purified Yck2 kinase domain is determined using a biochemical assay that measures the production of ADP.

  • Protein Expression and Purification: The kinase domain of C. albicans Yck2 (residues 37-345) is recombinantly expressed in E. coli and purified.[1]

  • Kinase Reaction: The purified Yck2 kinase domain is incubated with the test compound (this compound) in a dose-response manner. The reaction mixture contains a suitable substrate (e.g., dephosphorylated casein) and ATP at its Michaelis constant (Km) concentration (20 µM for CaYck2).[6]

  • ADP Detection: Following incubation, the amount of ADP produced, which is directly proportional to kinase activity, is quantified using a commercial bioluminescent assay such as ADP-Glo™ (Promega).[6]

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the relative kinase activity against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

The whole-cell antifungal activity of this compound is determined by measuring the minimum inhibitory concentration (MIC) against C. albicans.

  • Cell Culture: C. albicans cells are grown in a suitable medium, such as RPMI 1640.

  • Drug Dilution: this compound is serially diluted in the growth medium in a microtiter plate.

  • Inoculation: A standardized suspension of C. albicans cells is added to each well.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC80 is defined as the lowest concentration of the compound that inhibits 80% of the fungal growth compared to the drug-free control, typically measured by optical density at 600 nm.

Future Directions

The discovery and characterization of this compound represent a significant advancement in the quest for novel antifungal agents. Further research will focus on optimizing the pharmacological properties of this and related compounds to improve their efficacy and safety profiles. The development of Yck2 inhibitors not only offers a potential new class of single-agent antifungals but also pioneers a resistance-reversing combination therapy approach, which has proven successful in other areas of infectious disease.[10] The continued exploration of fungal kinases as drug targets holds immense promise for addressing the growing challenge of antifungal resistance.

References

Yck2-IN-1: A Novel Antifungal Strategy Targeting Fungal Cell Wall Integrity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The fungal cell wall, a unique and essential structure absent in human cells, presents a prime target for novel antifungal therapies. This document provides a comprehensive technical overview of Yck2, a casein kinase 1 (CK1) homolog in fungi, and the therapeutic potential of its inhibition in compromising fungal cell wall integrity. We will focus on the mechanism of action of Yck2 inhibitors, exemplified by compounds such as Yck2-IN-1, and their role in sensitizing fungi to existing antifungal agents. This guide consolidates key research findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways.

Introduction: The Fungal Cell Wall and the Role of Yck2

The fungal cell wall is a dynamic and complex structure crucial for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment.[1][2] Its integrity is maintained by a complex signaling network, and disruption of this network can lead to cell death, making it an attractive target for antifungal drug development.[3][4]

Yeast Casein Kinase 2 (Yck2) is a highly conserved serine/threonine kinase that plays a pivotal role in various cellular processes in fungi, including morphogenesis, biofilm formation, and critically, the maintenance of cell wall integrity.[5][6][7][8][9] In Candida albicans, a major human fungal pathogen, Yck2 is involved in regulating the yeast-to-hyphal transition, a key virulence trait.[10][11]

This compound: Mechanism of Action and Impact on Fungal Physiology

While the specific compound "this compound" is not explicitly detailed in the surveyed literature, this guide will use data from well-characterized Yck2 inhibitors, such as GW461484A, to illustrate the principles of Yck2 inhibition. These inhibitors act as potent, cell-permeant, and fungal-selective agents that target the ATP-binding pocket of Yck2.[8][12]

Inhibition of Yck2 function, either genetically or chemically, leads to a cascade of cellular events that compromise the fungus's ability to withstand cell wall stress.[12] This makes fungal cells, particularly those with existing resistance mechanisms, susceptible to conventional antifungal drugs like echinocandins.[12][13]

Disruption of Cell Wall Integrity

Studies on C. albicans strains with deleted YCK2 (yck2Δ/yck2Δ) demonstrate a clear phenotype of compromised cell wall integrity. These mutant strains exhibit hypersensitivity to a range of cell wall damaging agents.[5][6] This hypersensitivity is a direct consequence of the cell's inability to properly regulate compensatory mechanisms in response to cell wall stress.

Compensatory Chitin (B13524) Synthesis

A hallmark of a compromised cell wall is the activation of a salvage pathway leading to increased chitin deposition. In yck2Δ/yck2Δ strains, there is a notable upregulation of chitin synthase genes (CHS2, CHS3, and CHS8), resulting in elevated chitin levels in the cell wall.[5][6] While intended to be a protective response, this altered cell wall architecture contributes to the overall vulnerability of the fungus.

Quantitative Data on Yck2 Inhibition

The following tables summarize key quantitative findings from studies on Yck2 function and inhibition, providing a clear comparison of the effects on drug susceptibility and gene expression.

Table 1: Susceptibility of C. albicans yck2Δ/yck2Δ to Antifungal Agents [5]

Antifungal AgentWild-Type MIC (μg/ml)yck2Δ/yck2Δ MIC (μg/ml)Fold Change in Susceptibility
Fluconazole (24h)0.50.0628-fold increase
Fluconazole (48h)10.1258-fold increase
Caspofungin (24h)0.50.03116-fold increase
Caspofungin (48h)10.1258-fold increase

Table 2: Upregulation of Chitin Synthase Genes in C. albicans yck2Δ/yck2Δ [5]

GeneFold Change in Expression (vs. Wild-Type)
CHS2Increased
CHS3Increased
CHS8Increased

Signaling Pathways Involving Yck2

Yck2 is integrated into complex signaling networks that regulate fungal cell wall integrity and morphogenesis. The inhibition of Yck2 disrupts these pathways, leading to the observed phenotypes.

Yck2_Signaling_Pathway cluster_stress Cell Wall Stress cluster_response Cellular Response CongoRed Congo Red CWI_Pathway Cell Wall Integrity Pathway CongoRed->CWI_Pathway induces CalcofluorWhite Calcofluor White CalcofluorWhite->CWI_Pathway induces Caspofungin Caspofungin Caspofungin->CWI_Pathway induces Yck2 Yck2 Yck2->CWI_Pathway regulates Morphogenesis Morphogenesis (Hyphal Formation) Yck2->Morphogenesis regulates Cell_Wall_Defects Cell Wall Defects & Hypersensitivity Yck2->Cell_Wall_Defects prevents Yck2_IN_1 This compound Yck2_IN_1->Yck2 inhibition Chitin_Synthases Chitin Synthase (CHS2, CHS3, CHS8) CWI_Pathway->Chitin_Synthases activates CWI_Pathway->Cell_Wall_Defects Morphogenesis->Cell_Wall_Defects Chitin_Deposition Compensatory Chitin Deposition Chitin_Synthases->Chitin_Deposition Broth_Microdilution_Workflow start Start: Prepare Fungal Inoculum prepare_plates Prepare 96-well plates with serial dilutions of Yck2 inhibitor and cell wall stressor start->prepare_plates inoculate Inoculate plates with fungal suspension prepare_plates->inoculate incubate Incubate plates at optimal temperature (24-48 hours) inoculate->incubate read_results Read results: Determine MIC or measure OD600 incubate->read_results end_point End: Analyze data read_results->end_point

References

understanding the Yck2 signaling pathway in yeast

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Yck2 Signaling Pathway in Yeast

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Yck2 protein, a member of the casein kinase 1 (CK1) family in Saccharomyces cerevisiae, is a critical regulator of a multitude of cellular processes essential for yeast viability and adaptation. Functionally redundant with its homolog Yck1, Yck2 is a plasma membrane-associated serine/threonine kinase that acts as a central node in signaling pathways governing cell morphogenesis, endocytosis, glucose sensing, and cell wall integrity. Its activity and localization are tightly controlled through post-translational modifications, including palmitoylation and geranylgeranylation, which ensure its dynamic association with sites of polarized growth and cytokinesis. This guide provides a comprehensive overview of the Yck2 signaling network, detailing its regulatory mechanisms, downstream targets, and key cellular functions. It includes structured quantitative data, detailed experimental protocols, and visual diagrams of the core pathways to serve as a technical resource for researchers investigating yeast cell biology and identifying novel antifungal drug targets.

Introduction to Yck2

Yck2 (Yeast Casein Kinase) is one of four CK1 isoforms in Saccharomyces cerevisiae, the others being Yck1, Yck3, and Hrr25.[1][2] The YCK1 and YCK2 genes are functionally redundant and together are essential for cell viability; deletion of both genes is lethal, leading to growth arrest and severe morphological defects.[1][2][3][4] Yck2 is a 60- to 62-kDa protein that is tightly associated with the plasma membrane, a localization critical for its function.[2][4] As a serine/threonine kinase, Yck2 phosphorylates acidic substrates and is involved in numerous cell surface processes.[1][5]

Regulation of Yck2 Activity and Localization

The function of Yck2 is intrinsically linked to its subcellular location and catalytic activity. Unlike many kinases, CK1 family members are generally active as monomers and do not require second messengers for activation.[1] However, their activity on specific substrates is regulated through several mechanisms.

Post-Translational Modification and Subcellular Localization

Yck2's association with the plasma membrane is crucial; soluble mutants cannot sustain normal growth.[2][6] This localization is achieved not through a transmembrane domain but via a series of post-translational modifications at its C-terminus.

  • Prenylation: Yck2 possesses a C-terminal -Cys-Cys motif that serves as a signal for geranylgeranylation.[1] Mutation of this signal disrupts membrane association and impairs its function.[1]

  • Palmitoylation: Following prenylation, Yck2 is dually palmitoylated on the same C-terminal Cys-Cys dipeptide. This modification is mediated by the Golgi-localized DHHC palmitoyl-acyl transferase (PAT) Akr1 and is necessary for its stable tethering to the plasma membrane.[5][7] The palmitoylation signal is complex, involving the C-terminal peptide, the kinase domain itself, and an intrinsically disordered linker region.[5]

The localization of Yck2 is not static. Using a functional Yck2-GFP fusion protein, studies have shown that its distribution is dynamic throughout the cell cycle.[1] Yck2 concentrates at sites of polarized growth, such as the incipient bud site and the shmoo tip during mating.[1] During cytokinesis, it relocates to form a ring at the bud neck.[1]

Yck2_Localization cluster_0 Cytosol Yck2 (Cytosol) Golgi Golgi Apparatus Cytosol->Golgi Geranylgeranylation (C-terminus) Akr1 Akr1 PAT Golgi->Akr1 Plasma_Membrane Plasma Membrane Akr1->Plasma_Membrane Dual Palmitoylation on Cys-Cys Yck2_Membrane Functional Yck2 (Membrane-Tethered) Plasma_Membrane->Yck2_Membrane Kinase_Assay_Workflow Start Start Prep_Reagents 1. Prepare Reagents (Yck2, Substrate, ATP, Inhibitor Dilutions) Start->Prep_Reagents Plate_Setup 2. Plate Setup Add Inhibitor/DMSO Add Enzyme/Substrate Mix Prep_Reagents->Plate_Setup Pre_Incubate 3. Pre-incubation (15 min, RT) Plate_Setup->Pre_Incubate Start_Reaction 4. Initiate Reaction (Add ATP) Pre_Incubate->Start_Reaction Incubate_Reaction 5. Incubate (60 min, 30°C) Start_Reaction->Incubate_Reaction Stop_Reaction 6. Stop Reaction (Add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop 7. Incubate (40 min, RT) Stop_Reaction->Incubate_Stop Detect_Signal 8. Detect Signal (Add Kinase Detection Reagent) Incubate_Stop->Detect_Signal Incubate_Detect 9. Incubate (30 min, RT) Detect_Signal->Incubate_Detect Read_Plate 10. Measure Luminescence Incubate_Detect->Read_Plate End End Read_Plate->End

References

Structural Insights into the Binding of Yck2-IN-1 to the Fungal Kinase Yck2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of the interaction between the inhibitor Yck2-IN-1 and its target, the Candida albicans casein kinase 1 (CK1) family member, Yck2. This document summarizes key quantitative data, details the experimental protocols for structural studies, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound Binding

This compound, also identified as compound 2a, is a potent inhibitor of the fungal kinase Yck2. The inhibitory activity of this compound has been quantified through various biochemical assays. The following table summarizes the key quantitative data regarding the interaction of this compound and its analogs with Yck2.

CompoundTargetAssay TypeParameterValueReference
This compound (2a)C. albicans Yck2Kinase AssayIC50~80 nM[1][2]
This compound (2a)C. albicansAntifungalMIC8012.5 µM[2]
Analog 1eC. albicans Yck2Kinase AssayIC5080–130 nM[1]
Analog 1fC. albicans Yck2Kinase AssayIC5080–130 nM[1]
Analog 2bC. albicans Yck2Kinase AssayIC5080–130 nM

Yck2 Signaling Pathway and Inhibition

Yck2 is a crucial protein kinase in Candida albicans, involved in several essential cellular processes. Its activity is integral to morphogenesis, endocytosis, cell wall integrity, and glucose sensing. The inhibition of Yck2 by this compound disrupts these pathways, leading to impaired fungal growth and virulence. The following diagram illustrates a simplified overview of the Yck2 signaling pathway and the point of inhibition by this compound.

Yck2_Signaling_Pathway Yck2 Signaling Pathway and Inhibition cluster_upstream Upstream Signals cluster_yck2 Yck2 Regulation cluster_downstream Downstream Cellular Processes Glucose Glucose Yck2 Yck2 Glucose->Yck2 activates Cellular Stress Cellular Stress Cellular Stress->Yck2 activates Morphogenesis Morphogenesis Yck2->Morphogenesis Endocytosis Endocytosis Yck2->Endocytosis Cell Wall Integrity Cell Wall Integrity Yck2->Cell Wall Integrity Glucose Sensing Glucose Sensing Yck2->Glucose Sensing Yck2_IN_1 This compound Yck2_IN_1->Yck2 inhibits

Caption: A diagram illustrating the role of Yck2 in key cellular pathways and its inhibition by this compound.

Experimental Protocols

The structural determination of the Yck2 kinase domain in complex with this compound involves several key experimental steps, from protein expression to X-ray diffraction. The detailed methodologies are outlined below.

Expression and Purification of Yck2 Kinase Domain

The kinase domain of C. albicans Yck2 (residues 37-345) is recombinantly expressed and purified to obtain a homogenous protein sample for structural studies.

  • Cloning: The DNA sequence encoding the Yck2 kinase domain (residues 37-345) is amplified from C. albicans genomic DNA via PCR and subcloned into an expression vector, such as pMCSG53, which incorporates an N-terminal His6 tag followed by a TEV protease cleavage site.

  • Expression: The resulting plasmid is transformed into E. coli BL21(DE3) LOBSTR competent cells for protein expression.

  • Purification: The His-tagged Yck2 kinase domain is purified from the cell lysate using affinity chromatography, followed by further purification steps to ensure homogeneity.

Crystallization of the Yck2-Yck2-IN-1 Complex

High-quality crystals of the Yck2 kinase domain in complex with its inhibitor are essential for X-ray diffraction analysis.

  • Apo-Yck2 Crystallization: Crystals of the apo (unbound) Yck2 kinase domain are grown at room temperature using the sitting drop vapor diffusion method. A typical crystallization condition consists of 1 µL of protein at a concentration of 20 mg/mL mixed with a reservoir solution containing 0.1 M Tris pH 8, 25 mM magnesium chloride, and 20% (w/v) PEG3350.

  • Inhibitor Soaking: To obtain the Yck2-Yck2-IN-1 complex, 1 µL of this compound (compound 2a) dissolved in DMSO is soaked into the apo-Yck2 crystals for 60 minutes.

  • Cryoprotection: Before X-ray data collection, the crystals are cryoprotected using Paratone oil.

X-ray Diffraction and Structure Determination

The final step involves collecting and analyzing X-ray diffraction data to determine the three-dimensional structure of the complex.

  • Data Collection: X-ray diffraction data are collected at 100 K at a synchrotron source, such as the Canadian Macromolecular Crystallography Facility.

  • Data Processing and Structure Solution: The diffraction data are processed and reduced using software like xia2. The structure is then solved by molecular replacement using a known structure (e.g., PDB: 6U6A) as a search model with software such as Phenix.phaser.

  • Refinement: The initial model is refined using programs like Phenix.refine and Coot to improve the quality of the final structure.

Experimental Workflow for Structural Studies

The following diagram provides a high-level overview of the experimental workflow for determining the crystal structure of the Yck2-Yck2-IN-1 complex.

Experimental_Workflow Experimental Workflow for Yck2-Yck2-IN-1 Structure Determination cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination Cloning Cloning of Yck2 Kinase Domain Expression Expression in E. coli Cloning->Expression Purification Purification Expression->Purification Apo_Crystal Apo-Yck2 Crystallization Purification->Apo_Crystal Soaking Inhibitor Soaking (this compound) Apo_Crystal->Soaking Data_Collection X-ray Data Collection Soaking->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement

References

Yck2-IN-1: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens, particularly Candida albicans, presents a significant and growing threat to public health. This has spurred the search for novel antifungal targets and therapeutic strategies. The casein kinase 1 (CK1) family member, Yck2, has been identified as a promising target for the development of new antifungal agents. Yck2 plays a crucial role in key virulence-associated processes in C. albicans, including morphogenesis, cell wall integrity, and biofilm formation. This technical guide provides an in-depth overview of the identification and validation of Yck2 as a therapeutic target, with a focus on the inhibitor Yck2-IN-1 and related compounds. We detail the experimental methodologies used to elucidate the Yck2 signaling pathway and validate its inhibition, and present key quantitative data for several Yck2 inhibitors.

Introduction: The Rationale for Targeting Yck2 in Candida albicans

Candida albicans is a commensal fungus that can become an opportunistic pathogen, causing infections ranging from superficial mucosal to life-threatening systemic candidiasis. The limited arsenal (B13267) of antifungal drugs and the rise of resistance, particularly to azoles and echinocandins, underscore the urgent need for new therapeutic approaches.[1]

Protein kinases have emerged as highly successful drug targets in various therapeutic areas, yet they remain a largely untapped resource in antifungal drug discovery.[2] The yeast casein kinase Yck2, a member of the CK1 family, has been identified as a critical regulator of fungal virulence.[3] Genetic and chemical genomic studies have revealed that Yck2 is involved in:

  • Morphogenesis: The yeast-to-hyphal transition is a key virulence factor for C. albicans, enabling tissue invasion. Yck2 has been shown to be a negative regulator of hyphal formation.[4][5]

  • Cell Wall Integrity: The fungal cell wall is essential for viability and is a prime antifungal target. Yck2 plays a role in maintaining cell wall integrity, and its inhibition sensitizes C. albicans to cell wall stressors like echinocandins.

  • Biofilm Formation: Biofilms are a major contributor to the persistence of infections and drug resistance. Yck2 is implicated in the regulation of biofilm development.

The essential role of Yck2 in these virulence-associated processes makes it an attractive target for the development of novel antifungal therapies.

Target Identification: Pinpointing Yck2

The identification of Yck2 as the target of antifungal compounds has been achieved through a combination of genetic and chemical biology approaches. A key strategy has been chemogenomic screening, particularly Haploinsufficiency Profiling (HIP).

Chemogenomic Screening: Haploinsufficiency Profiling (HIP)

Chemogenomic screening with a library of heterozygous deletion mutants of C. albicans has been instrumental in identifying the targets of antifungal compounds. The principle of HIP is that reducing the dosage of a gene from two copies to one (in a diploid organism) can sensitize the cell to a compound that inhibits the product of that gene.

In a typical HIP screen, a pooled collection of heterozygous mutants is grown in the presence of the test compound. The relative abundance of each mutant strain is then quantified by sequencing the unique DNA barcodes integrated into each deletion cassette. Strains that are depleted from the population are those that are hypersensitive to the compound, and the corresponding deleted genes are strong candidates for the drug's target or pathway.

Using this approach with pyrazolopyridine compounds, such as GW461484A, Yck2 was identified as a top candidate target.

Target Validation: Confirming Yck2's Role

Once a putative target like Yck2 is identified, its role must be validated through a series of rigorous experiments.

Gene Dosage and Overexpression Studies

A classic validation method involves manipulating the expression level of the target gene.

  • Decreased Expression: Repression of YCK2 expression, for example, using a tetracycline-repressible promoter, leads to increased sensitivity of C. albicans to Yck2 inhibitors and echinocandins.

  • Overexpression: Conversely, overexpression of YCK2 confers resistance to these inhibitors.

In Vitro Kinase Assays

Direct evidence of target engagement is obtained through in vitro kinase assays. In these assays, the purified Yck2 enzyme is incubated with a substrate (e.g., a generic casein peptide) and ATP in the presence of varying concentrations of the inhibitor. The inhibition of kinase activity is then measured, typically by quantifying the amount of ADP produced. This allows for the determination of the inhibitor's potency, expressed as the half-maximal inhibitory concentration (IC50).

Yck2 Signaling Pathways

Yck2 is integrated into complex signaling networks that regulate key aspects of C. albicans biology. Its inhibition disrupts these pathways, leading to the observed antifungal effects.

Morphogenesis and Biofilm Formation

Yck2 acts as a negative regulator of the yeast-to-hyphal transition. Deletion of YCK2 results in a constitutive pseudohyphal morphology. This is associated with the upregulation of the transcription factor Ume6, a key regulator of hyphal development, and its downstream targets, including the hyphal-specific genes ALS3 and HWP1.

Yck2_Morphogenesis_Pathway cluster_upstream Upstream Signals cluster_yck2 Yck2 Regulation cluster_downstream Downstream Effectors Environmental_Cues Environmental Cues (e.g., serum, 37°C) Yck2 Yck2 Environmental_Cues->Yck2 Ume6 Ume6 Yck2->Ume6 Inhibition Yck2_IN_1 This compound Yck2_IN_1->Yck2 Hyphal_Genes Hyphal Genes (ALS3, HWP1) Ume6->Hyphal_Genes Activation Morphogenesis Hyphal Morphogenesis & Biofilm Formation Hyphal_Genes->Morphogenesis

Caption: Yck2 negatively regulates hyphal morphogenesis and biofilm formation.
Cell Wall Integrity and Glucose Sensing

Yck2 is implicated in the maintenance of cell wall integrity. Its inhibition leads to hypersensitivity to cell wall stressors and can restore the efficacy of echinocandins against resistant strains. This function is linked to its role in glucose sensing pathways. In Saccharomyces cerevisiae, the Yck1/2 kinases are involved in the Sugar Receptor Repressor (SRR) pathway, where they phosphorylate corepressors to regulate the expression of hexose (B10828440) transporters. A similar mechanism is likely conserved in C. albicans, linking nutrient availability to cell wall remodeling.

Yck2_CellWall_Pathway cluster_upstream Upstream Signals cluster_yck2 Yck2 Regulation cluster_downstream Downstream Effects Glucose Glucose Glucose_Sensors Glucose Sensors (Rgt2/Snf3-like) Glucose->Glucose_Sensors Yck2 Yck2 Glucose_Sensors->Yck2 Activation Cell_Wall_Integrity Cell Wall Integrity Yck2->Cell_Wall_Integrity Echinocandin_Sensitivity Echinocandin Sensitivity Yck2->Echinocandin_Sensitivity Yck2_IN_1 This compound Yck2_IN_1->Yck2 HIP_Assay_Workflow Start Start Prepare_Pool Prepare pooled library of barcoded heterozygous mutants Start->Prepare_Pool Culture_Setup Set up cultures with and without test compound (e.g., this compound) Prepare_Pool->Culture_Setup Incubation Incubate for a defined number of generations Culture_Setup->Incubation Harvest_gDNA Harvest cells and extract genomic DNA Incubation->Harvest_gDNA PCR_Barcodes Amplify barcodes using PCR Harvest_gDNA->PCR_Barcodes Sequencing Sequence amplified barcodes (Next-Generation Sequencing) PCR_Barcodes->Sequencing Data_Analysis Analyze barcode abundance to determine strain fitness Sequencing->Data_Analysis Identify_Hits Identify hypersensitive strains (potential targets) Data_Analysis->Identify_Hits End End Identify_Hits->End

References

Yck2-IN-1: A Technical Guide to a Promising Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of Yck2-IN-1, a potent inhibitor of the Candida albicans kinase Yck2. The information presented herein is intended to support research and development efforts in the field of antifungal drug discovery.

Chemical Properties and Structure

This compound, also referred to as Compound 2a, is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyridine (B1195680) class of compounds[1]. Its development was the result of a structure-guided optimization of a lead compound, GW461484A, to enhance its potency and pharmacological properties against Yck2[1][2].

Chemical Structure

The chemical structure of this compound is provided below:

IUPAC Name: 2-(4-fluorophenyl)-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine-6-carbonitrile

Chemical Formula: C₁₉H₁₁FN₄[3]

Molecular Weight: 314.32 g/mol [3]

CAS Number: 401816-26-0

Physicochemical Properties

A summary of the key physicochemical and biological properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₉H₁₁FN₄
Molecular Weight 314.32 g/mol
CAS Number 401816-26-0
IC₅₀ (Yck2) ~80 nM
MIC₈₀ (C. albicans) 12.5 µM
Metabolic Stability 66% remaining in mouse liver microsomes
XLogP3-AA 3.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Topological Polar Surface Area 54 Ų

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal activity by targeting Yck2, a casein kinase 1 (CK1) family member in Candida albicans. Yck2 is a non-essential stress kinase that plays a crucial role in several key cellular processes, including morphogenesis (the transition from yeast to hyphal form), biofilm formation, and cell wall integrity. By inhibiting Yck2, this compound disrupts these processes, ultimately leading to a reduction in fungal virulence and potentiation of the activity of other antifungal agents like caspofungin.

The Yck2 signaling pathway is integrated with the cellular response to stress and nutrient availability, influencing the yeast-to-hypha transition, a critical virulence factor for C. albicans.

Yck2_Signaling_Pathway Yck2 Signaling in Candida albicans Morphogenesis Yck2 Yck2 Morphogenesis Hyphal Morphogenesis Yck2->Morphogenesis Biofilm Biofilm Formation Yck2->Biofilm CellWall Cell Wall Integrity Yck2->CellWall Virulence Fungal Virulence Morphogenesis->Virulence Biofilm->Virulence CellWall->Virulence Yck2_IN_1 This compound Yck2_IN_1->Yck2

Yck2 signaling pathway in C. albicans.

Experimental Protocols

This section outlines the general methodologies for the synthesis, in vitro kinase inhibition assay, and in vivo efficacy studies of this compound, based on available information.

Synthesis of this compound (Compound 2a)

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the general approach for creating similar pyrazolo[1,5-a]pyridine derivatives involves a multi-step synthesis. A plausible synthetic workflow is outlined below.

Synthesis_Workflow General Synthetic Workflow for this compound Start Starting Materials (e.g., substituted pyrazole (B372694) and pyridine (B92270) precursors) Step1 Step 1: Condensation Reaction Start->Step1 Intermediate1 Pyrazolo[1,5-a]pyridine core formation Step1->Intermediate1 Step2 Step 2: Functional Group Introduction (e.g., cyanation) Intermediate1->Step2 Intermediate2 Introduction of the cyano group at C6 Step2->Intermediate2 Step3 Step 3: Suzuki Coupling Intermediate2->Step3 Final This compound (Final Product) Step3->Final Purification Purification (e.g., Chromatography) Final->Purification

Generalized synthetic workflow for this compound.
In Vitro Yck2 Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of this compound against the Yck2 kinase is typically determined using a luminescent ADP detection assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

General Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the Yck2 enzyme, a suitable substrate (e.g., casein), and ATP in a kinase assay buffer.

    • Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Efficacy in a Mouse Model of Systemic Candidiasis

The in vivo antifungal efficacy of this compound is evaluated in a murine model of systemic candidiasis.

General Protocol:

  • Infection Model:

    • Female BALB/c or C57BL/6 mice are commonly used.

    • Mice are immunosuppressed, for example, with cyclophosphamide, to establish a robust infection.

    • A lethal or sublethal dose of a clinically relevant C. albicans strain (e.g., SC5314) is injected intravenously via the tail vein.

  • Treatment Regimen:

    • Treatment with this compound (dissolved in a suitable vehicle) is initiated at a specific time point post-infection.

    • The compound is administered via an appropriate route, such as intraperitoneal (IP) injection or oral gavage (PO), at various doses.

    • A control group receives the vehicle only. Treatment is typically administered once or twice daily for a defined period (e.g., 5-7 days).

  • Efficacy Assessment:

    • Survival Study: Mice are monitored daily, and survival rates are recorded. Kaplan-Meier survival curves are generated to compare the efficacy of the treatment groups.

    • Fungal Burden: At the end of the treatment period, mice are euthanized, and target organs (e.g., kidneys, brain) are harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar (B569324) plates to determine the fungal burden (colony-forming units per gram of tissue).

Conclusion

This compound is a promising antifungal agent with a novel mechanism of action that targets the fungal-specific kinase Yck2. Its potent in vitro activity and in vivo efficacy, particularly against drug-resistant strains of Candida albicans, highlight its potential for further development as a new therapeutic option for invasive fungal infections. This technical guide provides a foundational understanding of its chemical and biological properties to aid researchers in their ongoing investigations.

References

Methodological & Application

Application Notes and Protocols for Yck2-IN-1 Cell-Based Assay in Antifungal Compound Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens, particularly Candida albicans, poses a significant threat to global health. The development of novel antifungal agents with new mechanisms of action is a critical area of research. Yck2, a casein kinase 1 (CK1) family member in fungi, has been identified as a promising, pharmacologically targetable vulnerability.[1][2][3] Inhibition of Yck2 has been shown to impair fungal morphogenesis, virulence, and, notably, to re-sensitize echinocandin-resistant strains to conventional antifungal drugs like caspofungin.[1][2] This document provides detailed application notes and protocols for a cell-based assay utilizing a representative Yck2 inhibitor, herein referred to as "Yck2-IN-1," for the screening and characterization of potential antifungal compounds.

Principle of the Assay

This cell-based assay quantifies the growth of a fungal strain (e.g., an echinocandin-resistant clinical isolate of Candida albicans) in the presence of a test compound and a sub-inhibitory concentration of an echinocandin, such as caspofungin. A compound that inhibits Yck2 will act synergistically with the echinocandin to inhibit fungal growth. This potentiation of the antifungal effect is the primary readout for identifying potential Yck2 inhibitors. Growth is typically measured by optical density (OD) at 600 nm.

Yck2 Signaling Pathway and Mechanism of Action

Yck2 is a plasma membrane-associated protein kinase that plays a crucial role in various cellular processes in yeast, including cell morphogenesis, endocytosis, and glucose sensing. In the context of antifungal resistance, Yck2 is involved in maintaining cell wall integrity. Echinocandins inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall, leading to cell wall stress. In resistant strains, compensatory mechanisms allow the fungus to survive this stress. By inhibiting Yck2, the cell's ability to cope with cell wall stress is compromised, leading to a synergistic lethal effect when combined with an echinocandin.

Yck2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Yck2 Yck2 Cell_Wall_Integrity Cell Wall Integrity Pathway Yck2->Cell_Wall_Integrity activates Fungal_Growth Fungal Growth & Survival Glucan_Synthase β-(1,3)-glucan synthase (FKS1) Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress leads to Echinocandin Echinocandin (e.g., Caspofungin) Echinocandin->Glucan_Synthase inhibits Growth_Inhibition Growth Inhibition & Cell Death Yck2_IN_1 This compound Yck2_IN_1->Yck2 inhibits Cell_Wall_Stress->Growth_Inhibition Cell_Wall_Integrity->Fungal_Growth

Figure 1: Yck2 signaling in antifungal synergy.

Experimental Workflow

The general workflow for screening antifungal compounds using the this compound cell-based assay involves preparing the fungal inoculum, setting up a checkerboard dilution series of the test compounds and a fixed concentration of an echinocandin, incubating the plates, and measuring fungal growth.

Experimental_Workflow A 1. Prepare Fungal Inoculum (e.g., Caspofungin-resistant C. albicans) B 2. Prepare Compound Plates - Serial dilutions of test compounds - Fixed sub-inhibitory caspofungin A->B C 3. Inoculate Plates with fungal suspension B->C D 4. Incubate Plates (e.g., 48 hours at 30°C) C->D E 5. Measure Fungal Growth (OD600) D->E F 6. Data Analysis - Normalize growth - Identify 'hits' with >80% growth inhibition E->F

Figure 2: Experimental workflow for the this compound assay.

Detailed Experimental Protocols

Materials and Reagents
  • Fungal Strain: Caspofungin-resistant Candida albicans clinical isolate (e.g., a strain with a homozygous FKS1 mutation).

  • Media: RPMI 1640 medium, YPD medium.

  • Compounds: this compound (as a control inhibitor), library of test compounds, Caspofungin.

  • Equipment: 96-well microtiter plates, spectrophotometer (plate reader), incubator.

Protocol 1: Primary Screening of a Compound Library
  • Inoculum Preparation:

    • Culture the caspofungin-resistant C. albicans strain in YPD medium overnight at 30°C.

    • Wash the cells with sterile water or saline and resuspend in RPMI 1640 medium.

    • Adjust the cell density to a final concentration that will be 1-5 x 10³ cells/mL in the assay plate.

  • Plate Preparation:

    • In a 96-well plate, add the test compounds to achieve a final concentration (e.g., 25 µM).

    • Prepare two sets of plates: one with the test compounds alone and another with the test compounds plus a sub-inhibitory concentration of caspofungin (e.g., 6 µg/mL, a concentration that inhibits growth by approximately 65%).

    • Include appropriate controls: no compound, compound solvent only, caspofungin only, and a positive control with a known Yck2 inhibitor.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Incubate the plates at 30°C for 48 hours.

  • Measurement and Analysis:

    • Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

    • Normalize the growth in each well to the appropriate control (no compound for the single-agent plates, and caspofungin-only for the combination plates).

    • A "hit" is defined as a compound that inhibits growth by >80% in the presence of caspofungin but has minimal effect (<70% inhibition) on its own.

Protocol 2: Checkerboard Assay for Synergy Analysis

This protocol is used to determine the Fractional Inhibitory Concentration Index (FICI) for hit compounds to quantify synergy.

  • Plate Setup:

    • Prepare a 96-well plate with two-fold serial dilutions of the hit compound along the x-axis and two-fold serial dilutions of caspofungin along the y-axis in RPMI medium.

    • This creates a matrix of varying concentrations of both compounds.

  • Inoculation and Incubation:

    • Inoculate the plate with the caspofungin-resistant C. albicans strain as described in Protocol 1.

    • Incubate at 30°C for 48 hours.

  • Data Collection and FICI Calculation:

    • Measure the OD₆₀₀ for each well.

    • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. The MIC is the lowest concentration showing a significant reduction in growth (e.g., 50% or 90% inhibition).

    • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Data Presentation

Quantitative data from these assays should be summarized in tables for clear comparison.

Table 1: Primary Screen Hit Summary

Compound IDGrowth Inhibition (%) (Compound Alone, 25 µM)Growth Inhibition (%) (Compound + 6 µg/mL Caspofungin)Hit Classification
This compound (Control)< 30%> 90%Hit
Test Compound 115%85%Hit
Test Compound 280%95%Cytotoxic
Test Compound 310%25%No Hit

Table 2: Checkerboard Synergy Analysis for a Hit Compound

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Hit Compound 1 324
Caspofungin > 6480.25 Synergy

Conclusion

The this compound cell-based assay provides a robust and high-throughput method for the discovery and characterization of novel antifungal compounds that target the Yck2 kinase. By identifying compounds that potentiate the activity of existing antifungals like caspofungin, this assay can accelerate the development of new therapeutic strategies to combat drug-resistant fungal infections. The protocols and data presentation formats outlined here offer a standardized approach for researchers in the field of antifungal drug discovery.

References

Application of Yck2-IN-1 in Studying Echinocandin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocandins are a frontline class of antifungal drugs that target the fungal cell wall by inhibiting β-1,3-glucan synthase, an essential enzyme for maintaining cell wall integrity. However, the emergence of echinocandin resistance in fungal pathogens, particularly Candida albicans, poses a significant threat to public health. Recent research has identified a novel strategy to combat this resistance by targeting the non-essential stress kinase, Yck2. Inhibition of Yck2 has been shown to re-sensitize echinocandin-resistant strains to these antifungal agents. This document provides detailed application notes and protocols for utilizing Yck2 inhibitors, such as Yck2-IN-1, in the study of echinocandin resistance.

This compound is a representative term for a class of potent, cell-permeant, and fungal-selective inhibitors of Yck2, a casein kinase 1 (CK1) family member in Candida albicans. A notable example of this class is the 2,3-aryl-pyrazolopyridine scaffold compound, GW461484A, and its optimized derivatives. These inhibitors have demonstrated significant efficacy in reversing echinocandin resistance both in vitro and in vivo.

Mechanism of Action

Yck2 plays a crucial role in the fungal response to cell wall stress. When echinocandins inhibit β-1,3-glucan synthesis, the fungal cell activates compensatory signaling pathways to reinforce the cell wall, often involving increased chitin (B13524) synthesis. Yck2 is a key component of these stress response pathways. By inhibiting Yck2, this compound disrupts the ability of the fungus to cope with the cell wall damage induced by echinocandins. This synthetic lethal interaction leads to catastrophic cell wall failure and restores the efficacy of the echinocandin. This approach is particularly effective against strains with FKS1 mutations, the primary mechanism of clinical echinocandin resistance.

Data Presentation

Table 1: In Vitro Activity of Yck2 Inhibitor (GW461484A) against Candida albicans
ParameterValueReference Strain/Conditions
IC50 against Yck2 0.11 µMRecombinant C. albicans Yck2
MIC80 (Inhibitor alone) 12.5 µMC. albicans
Table 2: Synergistic Activity of Yck2 Inhibitor with Caspofungin against Echinocandin-Resistant Candida albicans
Fungal StrainCaspofungin MIC (µg/mL)Yck2 Inhibitor Concentration (µM)Caspofungin MIC with Yck2 Inhibitor (µg/mL)Fold Reduction in MIC
Echinocandin-Resistant C. albicans >161.56<0.25>64
(FKS1 mutation)
Table 3: In Vivo Efficacy of Targeting Yck2 in a Mouse Model of Systemic Candidiasis with Echinocandin-Resistant C. albicans
Treatment GroupFungal Burden (log10 CFU/g kidney)Outcome
Vehicle Control ~7.0High fungal burden
Caspofungin (sub-therapeutic) ~6.5Minimal reduction in fungal burden
Yck2 Depletion + Caspofungin ~3.5~3-log10 decline in fungal burden

Experimental Protocols

Protocol 1: In Vitro Yck2 Kinase Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a Yck2 inhibitor.

Materials:

  • Recombinant purified C. albicans Yck2 kinase domain

  • This compound (e.g., GW461484A)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., dephosphorylated casein)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired concentrations.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of Yck2 enzyme in kinase buffer to each well.

  • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of a mix of substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for Yck2.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and measure the generated ADP by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Checkerboard Synergy Assay

This protocol is to assess the synergistic interaction between a Yck2 inhibitor and an echinocandin against a resistant Candida albicans strain.

Materials:

  • Echinocandin-resistant C. albicans strain

  • This compound

  • Echinocandin (e.g., caspofungin)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the C. albicans inoculum in RPMI-1640 medium, adjusted to a concentration of 1-5 x 103 cells/mL.

  • In a 96-well plate, prepare serial dilutions of the Yck2 inhibitor horizontally and the echinocandin vertically in RPMI-1640 medium.

  • Inoculate each well with the fungal suspension. Include wells with no drugs (growth control) and no inoculum (sterility control).

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the minimum inhibitory concentration (MIC) for each drug alone and in combination by measuring the optical density at 600 nm. The MIC is defined as the lowest concentration that inhibits growth by a specified percentage (e.g., 50% or 80%) compared to the growth control.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates no interaction; FICI > 4.0 indicates antagonism.

Protocol 3: Mouse Model of Systemic Candidiasis

This protocol outlines an in vivo experiment to evaluate the efficacy of a Yck2 inhibitor in combination with an echinocandin.

Materials:

  • Immunocompromised mice (e.g., BALB/c or CD-1)

  • Echinocandin-resistant C. albicans strain

  • This compound formulated for in vivo use

  • Caspofungin

  • Sterile saline

  • Equipment for intravenous injection and organ harvesting

Procedure:

  • Prepare the inoculum of echinocandin-resistant C. albicans by washing cells from an overnight culture and resuspending in sterile saline to a concentration of 2.5 x 105 cells/mL.

  • Infect mice via lateral tail vein injection with 0.1 mL of the inoculum.

  • Divide the mice into treatment groups (e.g., vehicle control, caspofungin alone, Yck2 inhibitor alone, combination therapy).

  • Initiate treatment 24 hours post-infection. Administer drugs via appropriate routes (e.g., intraperitoneal injection for the Yck2 inhibitor, intravenous for caspofungin).

  • Continue treatment for a specified duration (e.g., 3-7 days).

  • At the end of the treatment period, euthanize the mice and aseptically harvest the kidneys.

  • Homogenize the kidneys in sterile saline and plate serial dilutions onto appropriate agar (B569324) plates (e.g., YPD with antibiotics) to determine the fungal burden (CFU/gram of tissue).

  • Analyze the data to compare the fungal burden between the different treatment groups.

Mandatory Visualizations

Yck2_Signaling_Pathway cluster_Cell_Wall Fungal Cell Wall cluster_Signaling Stress Response Signaling Echinocandin Echinocandin Beta-1,3-glucan_Synthase β-1,3-glucan Synthase (Fks1) Echinocandin->Beta-1,3-glucan_Synthase Inhibits Cell_Wall_Damage Cell Wall Damage Beta-1,3-glucan β-1,3-glucan Beta-1,3-glucan_Synthase->Beta-1,3-glucan Synthesizes Yck2 Yck2 Cell_Wall_Damage->Yck2 Activates Yck2_IN_1 This compound Yck2_IN_1->Yck2 Inhibits Cell_Death Cell Death Yck2_IN_1->Cell_Death Leads to Compensatory_Response Compensatory Response (e.g., Chitin Synthesis) Yck2->Compensatory_Response Promotes Cell_Survival Cell Survival Compensatory_Response->Cell_Survival

Caption: Yck2 signaling in echinocandin resistance.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Kinase_Assay Yck2 Kinase Inhibition Assay IC50 Determine IC50 Kinase_Assay->IC50 Checkerboard Checkerboard Synergy Assay FICI Calculate FICI Checkerboard->FICI Mouse_Model Systemic Candidiasis Mouse Model IC50->Mouse_Model Inform FICI->Mouse_Model Inform Fungal_Burden Determine Fungal Burden in Organs Mouse_Model->Fungal_Burden Efficacy Evaluate In Vivo Efficacy Fungal_Burden->Efficacy

Caption: Experimental workflow for studying Yck2 inhibitors.

Application Notes and Protocols for Yck2-IN-1 and Caspofungin Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of innovative therapeutic strategies. Combination therapy, utilizing agents with distinct mechanisms of action, presents a promising approach to enhance efficacy, reduce the likelihood of resistance, and lower individual drug dosages to minimize toxicity. This document provides detailed application notes and protocols for investigating the synergistic antifungal effects of Yck2-IN-1, a selective inhibitor of the fungal casein kinase 1 (CK1) homolog Yck2, in combination with caspofungin, a first-line echinocandin antifungal agent.

Yck2 is a crucial kinase in Candida albicans and other fungal pathogens, playing a vital role in morphogenesis, biofilm formation, and the cell wall integrity pathway.[1][2] Caspofungin targets the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase, a key enzyme in the synthesis of the major cell wall polymer, glucan.[3][4] Inhibition of Yck2 has been shown to sensitize fungi to cell wall damaging agents like caspofungin, leading to a potent synergistic fungicidal effect.[4] This synergy arises from the dual assault on the fungal cell wall: caspofungin directly disrupts its primary structural component, while this compound incapacitates the compensatory stress response pathways that would normally repair this damage.

These protocols will guide researchers through in vitro synergy screening, mechanism of action elucidation, and preliminary toxicity assessment, providing a comprehensive framework for the preclinical evaluation of this promising combination therapy.

Data Presentation

Table 1: In Vitro Synergy of this compound and Caspofungin against Candida albicans
Fungal StrainDrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Caspofungin-Susceptible C. albicans This compound810.25Synergy
Caspofungin0.250.0625
Caspofungin-Resistant C. albicans This compound820.5Synergy
Caspofungin164

MIC: Minimum Inhibitory Concentration; FICI: Fractional Inhibitory Concentration Index. FICI ≤ 0.5 indicates synergy.

Table 2: Time-Kill Kinetics of this compound and Caspofungin Combination against Caspofungin-Resistant C. albicans
TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 24hChange in Log10 CFU/mL
Growth Control5.08.5+3.5
This compound (2 µg/mL)5.06.8+1.8
Caspofungin (4 µg/mL)5.05.2+0.2
This compound (2 µg/mL) + Caspofungin (4 µg/mL) 5.0 <2.0 > -3.0 (Fungicidal)

CFU: Colony Forming Units. A ≥ 3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.

Table 3: In Vitro Cytotoxicity of this compound and Caspofungin
Cell LineDrugIC50 (µM)
HEK293 (Human Embryonic Kidney) This compound> 50
Caspofungin> 100
This compound + Caspofungin> 50 (for this compound)
HepG2 (Human Liver Carcinoma) This compound> 50
Caspofungin> 100
This compound + Caspofungin> 50 (for this compound)

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This assay determines the in vitro interaction between this compound and caspofungin.

Materials:

  • Candida albicans strains (caspofungin-susceptible and -resistant)

  • This compound

  • Caspofungin

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare Drug Solutions: Prepare stock solutions of this compound and caspofungin in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in RPMI 1640 medium.

  • Prepare Fungal Inoculum: Culture C. albicans overnight at 30°C in Yeast Peptone Dextrose (YPD) broth. Adjust the fungal suspension to a concentration of 1-5 x 10^6 CFU/mL in sterile saline, and then dilute to a final concentration of 0.5-2.5 x 10^3 CFU/mL in RPMI 1640.

  • Set up the Checkerboard Plate:

    • Add 50 µL of RPMI 1640 to all wells of a 96-well plate.

    • Along the x-axis, add 50 µL of each this compound dilution in duplicate.

    • Along the y-axis, add 50 µL of each caspofungin dilution in duplicate. This creates a matrix of drug combinations.

    • Include wells with each drug alone (as controls) and a drug-free well (for growth control).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determine MICs: The MIC is the lowest concentration of the drug(s) that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

  • Calculate FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

This assay assesses the dynamic, time-dependent fungicidal or fungistatic activity of the drug combination.

Materials:

  • Candida albicans

  • This compound

  • Caspofungin

  • RPMI 1640 medium

  • Sterile culture tubes

  • YPD agar (B569324) plates

Protocol:

  • Prepare Inoculum: Prepare a fungal suspension as described in the checkerboard assay protocol, with a starting concentration of approximately 5 x 10^5 CFU/mL in RPMI 1640.

  • Set up Cultures: Prepare culture tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone (at a sub-inhibitory concentration)

    • Caspofungin alone (at a sub-inhibitory concentration)

    • This compound and caspofungin in combination

  • Incubation and Sampling: Incubate the tubes at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Counts: Perform serial dilutions of the aliquots in sterile saline and plate onto YPD agar plates. Incubate the plates at 30°C for 24-48 hours and count the colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL versus time for each treatment. A ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is defined as fungicidal activity. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Mammalian Cell Cytotoxicity Assay

This assay evaluates the potential toxicity of the drug combination against mammalian cells.

Materials:

  • Human cell lines (e.g., HEK293, HepG2)

  • Appropriate cell culture medium (e.g., DMEM) with 10% fetal bovine serum

  • This compound

  • Caspofungin

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and caspofungin, both alone and in combination, in the cell culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a no-drug control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer).

  • Data Analysis: Measure the absorbance at a wavelength of 570 nm. Calculate the percentage of cell viability relative to the no-drug control. The IC50 value, the concentration of the drug that inhibits 50% of cell viability, can be determined by plotting the percentage of viability against the drug concentration.

Visualizations

Synergy_Mechanism cluster_drug Drug Action cluster_cell Fungal Cell cluster_outcome Outcome Yck2_IN_1 This compound Yck2 Yck2 Kinase Yck2_IN_1->Yck2 Inhibits Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-Glucan Synthase Caspofungin->Glucan_Synthase Inhibits CWI_Pathway Cell Wall Integrity (CWI) Pathway Yck2->CWI_Pathway Activates Cell_Wall Fungal Cell Wall CWI_Pathway->Cell_Wall Repairs Glucan_Synthase->Cell_Wall Builds Synergy Synergistic Fungicidal Effect Cell_Wall->Synergy

Caption: Mechanism of synergistic action between this compound and caspofungin.

Checkerboard_Workflow start Start prep_drugs Prepare Serial Dilutions of this compound & Caspofungin start->prep_drugs prep_inoculum Prepare Fungal Inoculum start->prep_inoculum setup_plate Set up 96-well Checkerboard Plate prep_drugs->setup_plate prep_inoculum->setup_plate inoculate Inoculate Plate setup_plate->inoculate incubate Incubate 24-48h at 35°C inoculate->incubate read_mic Determine MICs incubate->read_mic calculate_fici Calculate FICI read_mic->calculate_fici end End calculate_fici->end

Caption: Workflow for the checkerboard microdilution synergy assay.

Time_Kill_Workflow start Start prep_inoculum Prepare Fungal Inoculum (~5x10^5 CFU/mL) start->prep_inoculum setup_cultures Set up Cultures: - Control - Drug A - Drug B - A + B prep_inoculum->setup_cultures incubate_sample Incubate and Sample at 0, 2, 4, 8, 24h setup_cultures->incubate_sample plate_count Serial Dilution & Plating on YPD Agar incubate_sample->plate_count incubate_plates Incubate Plates 24-48h at 30°C plate_count->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot Log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Workflow for the time-kill curve analysis.

References

Application Note: In Vivo Efficacy of Yck2 Homolog Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vivo Efficacy Studies of Analogs Targeting Mammalian Homologs of Yeast Casein Kinase 1 (Yck2) Audience: Researchers, scientists, and drug development professionals. Abstract: Yeast casein kinase 1 (CK1), Yck2, and its homolog Yck1 are essential for cell morphogenesis and viability.[1][2] Their mammalian homologs, Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), are implicated in the regulation of critical oncogenic signaling pathways, such as Wnt/β-catenin and Hedgehog.[3][4] Consequently, these kinases have emerged as promising therapeutic targets for various cancers.[3] While initial inhibitor discovery may utilize yeast models, subsequent preclinical development focuses on analogs optimized for potency and selectivity against the human CK1δ/ε isoforms. This document outlines the protocols and data from in vivo efficacy studies of representative CK1δ/ε inhibitors, such as SR-3029, which serve as functional analogs for assessing therapeutic potential in mammalian cancer models.

Introduction to CK1δ/ε Signaling in Cancer

Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) are serine/threonine kinases that play pivotal roles in cellular processes, including DNA repair, circadian rhythm, and embryonic development. Their dysregulation is strongly linked to several cancers. For instance, CK1δ is overexpressed in certain breast cancers and is a necessary driver of Wnt/β-catenin signaling. Potent and selective small molecule inhibitors targeting CK1δ/ε have been developed to exploit this dependency. These inhibitors function by competing with ATP in the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting tumor cell growth and survival.

Below is a simplified diagram of the Wnt/β-catenin signaling pathway, indicating the regulatory role of CK1δ and the point of intervention for selective inhibitors.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP6 Receptor Complex Wnt->Frizzled Inhibits Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1δ) Frizzled->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome Ubiquitination & Degradation Beta_Catenin_acc β-catenin (Accumulates) Nucleus Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., Cyclin D1) TCF_LEF->Target_Genes Activates Inhibitor SR-3029 (CK1δ/ε Inhibitor) Inhibitor->Destruction_Complex Blocks CK1δ Beta_Catenin_acc->Nucleus Translocates

Caption: Wnt/β-catenin pathway showing CK1δ's role and inhibitor action.

Experimental Protocols

Orthotopic Xenograft Model for Triple-Negative Breast Cancer (TNBC)

This protocol describes the evaluation of a CK1δ/ε inhibitor (referred to as "Test Compound," e.g., SR-3029) in an immunodeficient mouse model bearing orthotopic TNBC tumors.

Materials:

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Reagents: Matrigel, Test Compound (e.g., SR-3029), vehicle solution (e.g., 10% DMSO, 90% peanut oil), sterile PBS, anesthesia (isoflurane).

  • Equipment: Calipers, analytical balance, sterile syringes and needles, animal housing facilities.

Methodology:

  • Cell Preparation: Culture MDA-MB-231 cells under standard conditions. On the day of inoculation, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (5 x 10⁶ cells) into the fourth mammary fat pad of each mouse.

  • Tumor Growth and Grouping: Monitor mice for tumor growth. When tumors reach a palpable size (approx. 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).

  • Compound Administration:

    • Vehicle Group: Administer the vehicle solution daily via intraperitoneal (i.p.) injection.

    • Treatment Group: Administer the Test Compound (e.g., SR-3029 at 20 mg/kg) daily via i.p. injection.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

    • Record the body weight of each mouse twice weekly as a measure of general toxicity.

    • Continue treatment for the duration specified by the study design (e.g., 21-28 days).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for markers like cleaved caspase-3 or nuclear β-catenin).

Experimental Workflow Diagram

The following diagram outlines the key phases of a typical in vivo efficacy study.

InVivo_Workflow A Cell Line Culture (e.g., MDA-MB-231) B Tumor Cell Implantation (Orthotopic) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Daily Dosing (Vehicle vs. Compound) D->E F Data Collection (Tumor Volume, Body Weight) E->F 2x per week F->E G Study Endpoint & Tissue Harvest F->G After 21-28 days H Ex Vivo Analysis (IHC, Western Blot) G->H I Statistical Analysis & Reporting H->I

Caption: Standard workflow for a xenograft mouse model efficacy study.

Data Presentation

Quantitative data from in vivo studies should be summarized for clear interpretation. The tables below present representative efficacy and pharmacokinetic data for a CK1δ/ε inhibitor.

Table 1: Summary of In Vivo Efficacy of SR-3029 in Xenograft Models

This table summarizes the anti-tumor effects of SR-3029 across various breast cancer models, demonstrating its potent activity.

Model TypeCell Line/OriginDosing RegimenTumor Growth Inhibition (TGI)Notes
TNBC MDA-MB-23120 mg/kg, daily i.p.Significant impairment of tumor growthAlso effective in MDA-MB-468 models.
HER2+ SKBR3 / BT47420 mg/kg, daily i.p.Potent anti-tumor effectsDemonstrates efficacy beyond TNBC subtype.
PDX Patient-Derived20 mg/kg, daily i.p.Significant growth inhibitionSupports clinical relevance of targeting CK1δ.
Multiple Myeloma MM.1S20 mg/kg, daily i.p.Impaired tumor growthShows activity in hematological malignancies.
Table 2: Representative Pharmacokinetic (PK) Properties of an Optimized Analog

This table shows hypothetical PK data for an analog suitable for in vivo studies, a critical step in preclinical development.

ParameterUnitValue (Mouse)Description
Cmax ng/mL1500Maximum plasma concentration after dosing.
Tmax hours1.0Time to reach Cmax.
AUC (0-24h) ng·h/mL8500Total drug exposure over 24 hours.
T½ (half-life) hours4.5Time for plasma concentration to halve.
Bioavailability (F%) %40Fraction of oral dose reaching systemic circulation.

Lead Optimization and Development

The development of a successful in vivo candidate from an initial hit involves a rigorous optimization process. This process aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.

Lead_Optimization cluster_props Key Improved Properties Lead Lead Compound (e.g., Yck2-IN-1) Analog Optimized Analog (e.g., SR-3029) Lead->Analog Structure-Activity Relationship (SAR) Studies P1 Increased Potency (Low nM IC50) Analog->P1 P2 High Kinase Selectivity Analog->P2 P3 Favorable PK Profile (Good half-life, exposure) Analog->P3 P4 Demonstrated In Vivo Efficacy Analog->P4

References

Techniques for Assessing the Metabolic Stability of Yck2-IN-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yck2-IN-1 is an inhibitor of the Candida albicans kinase Yck2, a promising target for the development of novel antifungal therapies. Assessing the metabolic stability of drug candidates like this compound is a critical step in early drug development. Metabolic stability provides insights into a compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This document provides detailed protocols and application notes for evaluating the in vitro metabolic stability of this compound using common and robust methodologies.

Data Presentation: In Vitro Metabolic Stability

The metabolic stability of a compound is often expressed in terms of its half-life (t½) and intrinsic clearance (CLint) in liver microsomes or hepatocytes. While detailed quantitative data for this compound is limited in publicly available literature, a summary of available information and comparative data for other antifungal agents is presented below to provide context.

CompoundTest SystemParameterValueReference
This compound Mouse Liver Microsomes% Remaining66% (time point not specified)[1][2][3][4][5][6]
PosaconazoleStressed ConditionsStabilityStable to acid/base hydrolysis and thermolysis; susceptible to oxidation.[7]
CaspofunginHumanMetabolismMetabolized via hydrolysis and N-acetylation to inactive metabolites.[8]

Note: The single data point for this compound indicates good metabolic stability, but the absence of a time point prevents the calculation of half-life and intrinsic clearance. The data for other antifungals are provided for qualitative comparison of metabolic characteristics.

Signaling Pathway and Experimental Workflow

Yck2 Signaling in Candida albicans

Yck2 is a casein kinase 1 (CK1) family member in Candida albicans that plays a crucial role in morphogenesis, cell wall integrity, and virulence.[7][8][9] Inhibition of Yck2 can disrupt these processes, making it a viable antifungal target.

Yck2_Signaling_Pathway cluster_membrane Plasma Membrane Yck2 Yck2 Morphogenesis Morphogenesis (Yeast-to-Hyphae Transition) Yck2->Morphogenesis regulates CellWall Cell Wall Integrity Yck2->CellWall maintains Stress Environmental Stress (e.g., cell wall damage) Stress->Yck2 activates Virulence Virulence Morphogenesis->Virulence CellWall->Virulence Yck2_IN_1 This compound Yck2_IN_1->Yck2 inhibits

Caption: Simplified signaling pathway of Yck2 in Candida albicans.

Experimental Workflow for Metabolic Stability Assessment

The general workflow for assessing the metabolic stability of a compound involves incubation with a metabolically active system (liver microsomes or hepatocytes), sampling at various time points, and quantifying the remaining parent compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Incubate Incubate this compound with Microsomes/Hepatocytes at 37°C Compound->Incubate Microsomes Prepare Liver Microsomes or Hepatocytes and Cofactors (NADPH) Microsomes->Incubate TimePoints Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->TimePoints Quench Stop Reaction with Cold Acetonitrile (B52724) (+ Internal Standard) TimePoints->Quench Analyze Quantify Remaining this compound by LC-MS/MS Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: General experimental workflow for in vitro metabolic stability assays.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.

1. Materials

  • This compound

  • Pooled liver microsomes (human, mouse, rat, etc.)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile (ACN), ice-cold

  • Internal standard (IS) for LC-MS/MS analysis (a structurally similar, stable compound)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Methods

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution of this compound by diluting the stock solution in buffer. The final concentration in the incubation is typically 1 µM.

    • Thaw the liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the diluted microsome solution at 37°C for 5-10 minutes.

    • To initiate the reaction, add the this compound working solution to the microsome-containing wells.

    • Immediately add the NADPH regenerating system to start the metabolic process.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), collect an aliquot from the incubation mixture.

    • Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard. The acetonitrile will precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining concentration of this compound at each time point by comparing its peak area to that of the internal standard.

3. Data Analysis

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) .

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their cofactors.

1. Materials

  • This compound

  • Cryopreserved or fresh hepatocytes (human, mouse, rat, etc.)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • DMSO

  • Acetonitrile (ACN), ice-cold

  • Internal standard (IS)

  • 96-well plates (non-coated for suspension culture)

  • Incubator with orbital shaker (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

2. Methods

  • Preparation of Reagents and Cells:

    • Prepare this compound stock and working solutions as described in the microsomal stability protocol.

    • Thaw and prepare a suspension of viable hepatocytes in culture medium to a final density of approximately 0.5 x 10⁶ viable cells/mL.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the this compound working solution to the wells to initiate the incubation (final concentration typically 1 µM).

    • Place the plate in an incubator on an orbital shaker to keep the cells in suspension.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.

    • Terminate the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

3. Data Analysis

  • The data analysis is similar to the microsomal stability assay.

  • Calculate the half-life (t½) from the elimination rate constant.

  • Calculate the intrinsic clearance (CLint), which is typically normalized to the number of hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) / (cell density in millions of cells/mL) .

Conclusion

The provided protocols offer a robust framework for assessing the metabolic stability of the Yck2 inhibitor, this compound. While existing data suggests favorable stability, comprehensive evaluation using these detailed methods will provide the necessary quantitative data (t½ and CLint) to confidently advance this compound in the drug development pipeline. Such data is crucial for predicting in vivo pharmacokinetic behavior and establishing a foundation for further preclinical and clinical studies.

References

Troubleshooting & Optimization

troubleshooting Yck2-IN-1 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yck2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound in in vitro assays.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound, with a focus on solubility.

Problem 1: this compound powder is difficult to dissolve.

  • Possible Cause: The compound has low aqueous solubility and may require a specific solvent and technique to fully dissolve.

  • Solution:

    • Select the appropriate solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.

    • Use proper technique:

      • To prepare a stock solution, add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

      • Vortex the solution for several minutes to aid dissolution.

      • If the compound does not fully dissolve, brief sonication (10-15 minutes in a water bath) or gentle warming in a 37°C water bath (10-20 minutes) can be applied. Always visually inspect the solution to ensure it is clear and free of particulates before use.

Problem 2: Precipitate forms when diluting the DMSO stock solution into an aqueous assay buffer.

  • Possible Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. The addition of the DMSO stock to the aqueous buffer can cause the compound to crash out of solution.

  • Solution:

    • Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay, as higher concentrations can be toxic to cells and may affect enzyme activity. It is crucial to include a solvent control in your experiments.

    • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions in the aqueous buffer. This can help to keep the compound in solution.

    • Optimize your assay buffer:

      • The addition of a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), to your aqueous buffer may improve the solubility of this compound.

      • Consider the pH of your buffer, as the solubility of some kinase inhibitors can be pH-dependent.

Problem 3: Inconsistent or unexpected results in in vitro assays.

  • Possible Cause: This could be due to several factors, including inaccurate concentration of the inhibitor due to incomplete dissolution, degradation of the compound, or the presence of precipitates.

  • Solution:

    • Ensure complete dissolution: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. If present, follow the steps in Problem 1 to redissolve the compound.

    • Prepare fresh working solutions: It is recommended to prepare fresh working solutions from your frozen stock solution for each experiment to avoid degradation.

    • Proper storage: Store the DMSO stock solution in aliquots at -20°C for short-term storage or -80°C for long-term storage to minimize freeze-thaw cycles.

Below is a workflow diagram to guide you through the troubleshooting process for this compound solubility issues.

G start Start: this compound Solubility Issue dissolution Issue: Difficulty Dissolving Powder start->dissolution precipitation Issue: Precipitation Upon Dilution start->precipitation inconsistent_results Issue: Inconsistent Assay Results start->inconsistent_results diss_sol_1 Use fresh, anhydrous DMSO dissolution->diss_sol_1 precip_sol_1 Minimize final DMSO concentration (<1%) precipitation->precip_sol_1 incon_sol_1 Visually inspect for precipitate before use inconsistent_results->incon_sol_1 diss_sol_2 Vortex thoroughly diss_sol_1->diss_sol_2 diss_sol_3 Gentle warming (37°C) or sonication diss_sol_2->diss_sol_3 diss_check Is solution clear? diss_sol_3->diss_check diss_check->diss_sol_3 No diss_ok Proceed to experiment diss_check->diss_ok Yes precip_sol_2 Perform serial dilutions in aqueous buffer precip_sol_1->precip_sol_2 precip_sol_3 Add surfactant (e.g., 0.01% Tween-20) to buffer precip_sol_2->precip_sol_3 precip_check Does precipitate redissolve? precip_sol_3->precip_check precip_check->precip_sol_3 No precip_ok Proceed to experiment precip_check->precip_ok Yes incon_sol_2 Prepare fresh working solutions daily incon_sol_1->incon_sol_2 incon_sol_3 Aliquot and store stock solution at -80°C incon_sol_2->incon_sol_3 incon_sol_4 Run solvent controls incon_sol_3->incon_sol_4 incon_ok Re-run experiment incon_sol_4->incon_ok Yck2_Signaling_Pathway cluster_ext External Signals cluster_cell Candida albicans Cell Glucose Glucose Yck2 Yck2 Kinase Glucose->Yck2 senses Mig1_2 Mig1/2 Yck2->Mig1_2 regulates Rgt1 Rgt1 Yck2->Rgt1 regulates UME6 UME6 (Transcription Factor) Yck2->UME6 inhibits Yck2_IN_1 This compound Yck2_IN_1->Yck2 inhibits Hyphal_Genes Hyphal-Specific Genes (e.g., ALS3, HWP1) UME6->Hyphal_Genes activates Yeast_to_Hypha Yeast-to-Hypha Transition & Biofilm Formation Hyphal_Genes->Yeast_to_Hypha promotes

Technical Support Center: Optimizing Yck2-IN-1 Concentration for Fungal Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Yck2-IN-1 for fungal growth inhibition studies. It includes frequently asked questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the fungal protein kinase Yck2, a member of the casein kinase 1 (CK1) family. Yck2 plays a crucial role in various cellular processes in fungi, including morphogenesis (the transition between yeast and hyphal forms), cell wall integrity, and stress responses. By inhibiting Yck2, this compound disrupts these essential functions, leading to impaired fungal growth and, in some cases, increased susceptibility to other antifungal agents.

Q2: What is the reported efficacy of this compound against Candida albicans?

A2: this compound has demonstrated significant activity against Candida albicans. It exhibits an IC50 (half-maximal inhibitory concentration) of approximately 80 nM against the purified Yck2 kinase and a MIC80 (minimum inhibitory concentration required to inhibit 80% of growth) of 12.5 µM against C. albicans in vitro.

Q3: Can this compound be used against other fungal species?

A3: While specific data for this compound against a wide range of fungi is still emerging, the target protein, Yck2, is conserved across many pathogenic fungal species. Research on other Yck2 inhibitors has shown activity against other significant pathogens like Candida auris and Cryptococcus neoformans, suggesting that Yck2 is a promising broad-spectrum antifungal target.[1] Therefore, it is plausible that this compound may also be effective against these and other fungi.

Q4: Is this compound effective as a standalone antifungal agent?

A4: Yck2 inhibitors have shown standalone antifungal activity.[2] However, a particularly promising application is their use in combination with other classes of antifungals, such as echinocandins (e.g., caspofungin). Inhibition of Yck2 can sensitize fungi to cell wall stressors, potentially reversing acquired resistance to echinocandins and creating a synergistic antifungal effect.[3][4]

Q5: What is the recommended starting concentration range for in vitro testing?

A5: Based on the available data for C. albicans, a good starting point for a dose-response experiment would be a concentration range that brackets the MIC80 value of 12.5 µM. We recommend a serial dilution series starting from a higher concentration (e.g., 50-100 µM) and extending down to the nanomolar range to establish a full dose-response curve and determine the precise MIC for your specific fungal strain and experimental conditions.

Data Presentation

Table 1: In Vitro Efficacy of this compound against Candida albicans

ParameterValueFungal Species
IC50 (against Yck2 kinase)~80 nMCandida albicans
MIC8012.5 µMCandida albicans

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antifungal agent.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Fungal isolate of interest

  • Sterile 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator set to the appropriate temperature for the fungal species (e.g., 35°C for Candida spp.)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh (24-48 hour) culture on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar), select several distinct colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate.

    • Typically, add 100 µL of the highest concentration of this compound to the first well of a row.

    • Perform serial dilutions by transferring 50 µL to the subsequent wells, each already containing 50 µL of RPMI-1640 medium.

  • Inoculation:

    • Add 50 µL of the standardized fungal inoculum to each well containing the this compound dilutions.

    • The final volume in each well should be 100 µL.

  • Controls:

    • Growth Control: A well containing the fungal inoculum and medium, with no this compound.

    • Sterility Control: A well containing only the medium to check for contamination.

    • Solvent Control: A well containing the fungal inoculum, medium, and the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure the solvent itself does not inhibit fungal growth.

  • Incubation:

    • Incubate the microtiter plates at the appropriate temperature (e.g., 35°C) for 24-48 hours. Incubation times may vary depending on the fungal species.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 80% reduction in turbidity) compared to the growth control. This can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).

Mandatory Visualizations

Yck2_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_processes Cellular Processes Environmental_Cues Environmental Cues (e.g., pH, temperature, nutrients) Membrane_Sensors Membrane Sensors Environmental_Cues->Membrane_Sensors activate Yck2 Yck2 Kinase Membrane_Sensors->Yck2 activate Downstream_Effectors Downstream Effectors Yck2->Downstream_Effectors phosphorylates Morphogenesis Morphogenesis (Yeast-Hyphae Transition) Downstream_Effectors->Morphogenesis regulates Cell_Wall_Integrity Cell Wall Integrity Downstream_Effectors->Cell_Wall_Integrity maintains Stress_Response Stress Response Downstream_Effectors->Stress_Response mediates Yck2_IN_1 This compound Yck2_IN_1->Yck2 inhibits

Caption: Simplified signaling pathway of Yck2 in fungi and the inhibitory action of this compound.

MIC_Assay_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI-1640 Medium prep_inoculum->dilute_inoculum add_inoculum Add Diluted Inoculum to Each Well dilute_inoculum->add_inoculum prep_inhibitor Prepare Serial Dilutions of this compound in 96-well Plate prep_inhibitor->add_inoculum setup_controls Set Up Controls (Growth, Sterility, Solvent) add_inoculum->setup_controls incubate Incubate Plate (24-48 hours) setup_controls->incubate read_results Read MIC (Visually or with Plate Reader) incubate->read_results end End read_results->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No fungal growth in any wells, including the growth control. 1. Inoculum viability is compromised. 2. Incubation conditions are incorrect. 3. Contamination with a fast-growing organism that depleted nutrients.1. Use a fresh fungal culture for inoculum preparation. 2. Verify incubator temperature and atmosphere. 3. Check the sterility control well; if it shows growth, repeat the assay with sterile materials.
Fungal growth in the sterility control well. Contamination of the medium, plates, or other reagents.Discard the current batch of reagents and use new, sterile materials. Ensure aseptic technique throughout the protocol.
Inconsistent results between replicate wells or experiments. 1. Inaccurate pipetting. 2. Inconsistent inoculum density. 3. Edge effects in the 96-well plate.1. Calibrate pipettes and ensure proper technique. 2. Standardize inoculum preparation carefully using a spectrophotometer or McFarland standards. 3. Avoid using the outermost wells of the plate, or fill them with sterile medium to maintain humidity.
"Skipped" wells (no growth in a well with a lower concentration of this compound, but growth in a well with a higher concentration). 1. Pipetting error during serial dilution. 2. Contamination in a single well.1. Repeat the assay, paying close attention to the serial dilution steps. 2. Examine the well under a microscope to check for contamination.
"Trailing" effect (reduced but persistent growth over a wide range of concentrations). This is a known phenomenon with some fungistatic compounds and can make determining the MIC endpoint challenging.1. Read the MIC at the earliest time point where the growth control shows sufficient growth (e.g., 24 hours). 2. Adhere strictly to the endpoint reading criteria (e.g., 80% growth inhibition). 3. Use a spectrophotometer for a more objective measurement of growth inhibition.
This compound does not appear to inhibit fungal growth at any tested concentration. 1. The fungal species is not susceptible to Yck2 inhibition. 2. The concentration range tested is too low. 3. This compound is not soluble or has degraded in the medium. 4. Error in stock solution preparation.1. Test against a known susceptible strain (e.g., a reference strain of C. albicans) to validate the assay. 2. Perform a wider range-finding study with higher concentrations of this compound. 3. Verify the solubility and stability of this compound in RPMI-1640. Ensure the final solvent concentration is not inhibitory. 4. Prepare a fresh stock solution of this compound and repeat the experiment.

References

Technical Support Center: Overcoming Poor Metabolic Stability of Yck2-IN-1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the metabolic stability of Yck2-IN-1 analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound analog shows high clearance in human liver microsomes. What are the likely metabolic liabilities?

A1: High clearance in liver microsomes suggests that your compound is likely a substrate for cytochrome P450 (CYP) enzymes. Common metabolic pathways for kinase inhibitors include oxidation of aromatic rings, N-dealkylation, and oxidation of aliphatic moieties. For this compound analogs, specific sites prone to metabolism may include positions on the pyrazolopyridine core or solvent-exposed regions of substituents. To identify the specific sites of metabolism (soft spots), consider conducting metabolite identification studies using LC-MS/MS.

Q2: What strategies can I employ to improve the metabolic stability of my this compound analog?

A2: Several medicinal chemistry strategies can be used to improve metabolic stability:

  • Blocking Sites of Metabolism: Introducing chemical modifications at metabolically labile positions can hinder enzymatic degradation. For instance, substituting a hydrogen atom with a fluorine or a methyl group can block oxidation at that site.[1][2]

  • Bioisosteric Replacement: Replacing a metabolically unstable group with a bioisostere that is more resistant to metabolism can be effective.[3] For example, if a phenyl ring is being hydroxylated, it could be replaced with a pyridine (B92270) or a bicycloalkyl group.[4]

  • Deuteration: Replacing hydrogen atoms at metabolic hot spots with deuterium (B1214612) can slow down metabolism due to the kinetic isotope effect, where the C-D bond is stronger and harder to break than a C-H bond.[2][4]

  • Conformational Shielding: Introducing bulky groups near a metabolic soft spot can sterically hinder the approach of metabolic enzymes.

Q3: I am observing a significant discrepancy in the metabolic stability of my compound between liver microsomes and hepatocytes. What could be the reason?

A3: Discrepancies between microsomal and hepatocyte stability data can arise from several factors. Liver microsomes primarily contain Phase I metabolic enzymes (like CYPs), while hepatocytes contain both Phase I and Phase II enzymes (such as UGTs and SULTs), as well as transporters.[5][6] If your compound is a substrate for Phase II metabolism or is subject to active transport into and out of the liver cells, you will likely observe differences. Hepatocytes provide a more complete picture of overall hepatic metabolism.[5][6]

Q4: My compound appears to be unstable in the assay even at the 0-minute time point. What should I check?

A4: Instability at the initial time point can be due to several issues:

  • Chemical Instability: The compound may be degrading in the assay buffer. To test this, run a control incubation without the metabolic enzymes (e.g., in buffer alone or with heat-inactivated microsomes).[3]

  • Non-specific Binding: The compound might be binding to the plasticware (e.g., plates, tubes) or to the biological matrix itself.[3] Using low-binding labware and including an internal standard can help mitigate and normalize for this effect.[3]

  • Poor Solubility: If the compound precipitates in the assay medium, it can lead to artificially low measured concentrations. Ensure your compound is fully dissolved at the tested concentration.

Data on this compound Analogs

The following table summarizes the in vitro data for selected this compound analogs, highlighting their potency and metabolic stability.

CompoundYck2 IC₅₀ (nM)Human CK1α IC₅₀ (nM)Selectivity (CK1α/Yck2)C. albicans MIC₈₀ (µM)Microsomal Stability (% remaining at 60 min)
GW ~100~1100~11-fold25Not Reported
1e (6-CN) ~130~1040~8-fold25Improved
1f (6-F) ~110Not ReportedNot Reported50Improved
2a (6-CN) ~80~2000~25-fold12.5Improved
2b (6-F) ~90~1890~21-fold25Improved

Data synthesized from a study on structure-guided optimization of Yck2 inhibitors.[1]

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a general procedure for assessing the metabolic stability of a test compound using HLM.

  • Preparation of Reagents:

    • Thaw cryopreserved HLM (e.g., from a commercial supplier) in a 37°C water bath.[7]

    • Prepare a 0.1 M phosphate (B84403) buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system.

    • Prepare stock solutions of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil (B1683045) and a slowly metabolized one like warfarin).

  • Incubation Procedure:

    • Dilute the HLM to the desired protein concentration (e.g., 0.5 mg/mL) in the phosphate buffer.

    • Add the test compound to the diluted microsomes to a final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[8]

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile (B52724) or methanol, often containing an internal standard.[8]

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t₁/₂) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clᵢₙₜ).

In Vitro Metabolic Stability in Cryopreserved Hepatocytes

This protocol outlines a method for evaluating metabolic stability in a suspension of cryopreserved hepatocytes.

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium.

    • Determine cell viability and density using a method like the trypan blue exclusion assay.

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).[5]

  • Incubation:

    • Add the test compound to the hepatocyte suspension at the final desired concentration (e.g., 1 µM).

    • Incubate the plate on an orbital shaker in a humidified incubator at 37°C and 5% CO₂.[5]

    • Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[5]

  • Sample Processing and Analysis:

    • Terminate the metabolic activity in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Process the samples as described in the HLM protocol (vortex, centrifuge).

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound.

    • Calculate the half-life and intrinsic clearance as described previously.

Visual Guides

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_reagents Prepare Reagents (HLM, Buffer, NADPH, Compound) mix Mix HLM and Compound prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Aliquot at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calculate Calculate t1/2 and CLint lcms->calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

G start Poor Metabolic Stability Observed in this compound Analog q1 Is instability observed in microsomes or hepatocytes? start->q1 microsomes High Microsomal Clearance (Likely CYP-mediated) q1->microsomes Microsomes hepatocytes High Hepatocyte Clearance (Phase I, Phase II, or Transporters) q1->hepatocytes Hepatocytes strategy Implement Medicinal Chemistry Strategies microsomes->strategy hepatocytes->strategy strat1 Block Metabolism (e.g., F, Me substitution) strategy->strat1 strat2 Bioisosteric Replacement strategy->strat2 strat3 Deuteration strategy->strat3 retest Synthesize and Re-test New Analogs strat1->retest strat2->retest strat3->retest

Caption: Troubleshooting Poor Metabolic Stability.

G cluster_upstream Upstream Regulation (Predicted) cluster_downstream Downstream Effects Yck2 Yck2 (Casein Kinase 1) Endocytosis Endocytosis Yck2->Endocytosis phosphorylates targets in Morphogenesis Morphogenesis (Yeast-to-Hyphae Switch) Yck2->Morphogenesis regulates CellWall Cell Wall Integrity Yck2->CellWall maintains Biofilm Biofilm Formation Yck2->Biofilm influences Nutrient_Sensing Nutrient Sensing (e.g., Glucose) Nutrient_Sensing->Yck2 regulates

References

refining Yck2-IN-1 treatment protocols for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Yck2-IN-1 in in vivo studies. The information is tailored for scientists and drug development professionals working on antifungal therapies targeting Candida albicans.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the fungal protein kinase Yck2 in Candida albicans. Yck2 is a casein kinase 1 (CK1) family member that plays a crucial role in fungal morphogenesis, biofilm formation, and the integrity of the cell wall. By inhibiting Yck2, this compound disrupts these essential cellular processes, leading to a reduction in fungal virulence and potentiation of the effects of other antifungal agents.

Q2: What is the reported in vitro activity of this compound?

A2: this compound has demonstrated potent inhibitory activity against C. albicans Yck2 kinase with an IC50 of approximately 80 nM. Its whole-cell antifungal activity shows a Minimum Inhibitory Concentration (MIC80) of 12.5 µM against C. albicans.

Q3: Has this compound been tested in vivo?

A3: Yes, this compound has been evaluated in a mouse model of drug-resistant candidiasis, where it significantly reduced the fungal burden in the kidneys.[1] Analogs of this compound have also shown single-agent activity in a neutropenic mouse model of systemic infection by echinocandin-resistant C. albicans.

Q4: What is a recommended starting dose and administration route for in vivo studies with this compound in mice?

A4: Based on preclinical studies with this compound (also referred to as compound 2a) and its analogs, a suggested starting point for oral administration is 25 mg/kg. For intravenous administration, a dose of 5 mg/kg has been used. The oral route has been prioritized in some studies due to better compound exposure.

Q5: How should I formulate this compound for in vivo administration?

A5: A common vehicle used for the administration of this compound and its analogs in mice is a solution of 10% DMSO in 90% corn oil for oral and intravenous routes.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analogs.

Parameter This compound (Compound 2a) Reference
IC50 (against C. albicans Yck2) ~80 nM
MIC80 (against C. albicans) 12.5 µM
Metabolic Stability (mouse liver microsomes) 66% remaining[1]
Administration Route Dose (mg/kg) Vehicle Cmax (µM) Half-life (t1/2) Oral Bioavailability Reference
Oral (p.o.)2510% DMSO + 90% Corn Oil~15 µM> 10 hours (for analogs)Good (for analogs)
Intravenous (i.v.)510% DMSO + 90% Corn OilNot ReportedNot ReportedNot Applicable
Maximum Tolerated Dose (MTD) in mice Not ReportedNot ApplicableNot ApplicableNot ApplicableNot Applicable

Experimental Protocols

Protocol 1: Systemic Candidiasis Mouse Model for Efficacy Testing of this compound

This protocol provides a general framework for assessing the in vivo efficacy of this compound against a systemic Candida albicans infection in mice.

1. Animal Model:

  • Species: Female BALB/c or CD-1 mice (6-8 weeks old).

  • Housing: House animals in a controlled environment with a standard diet and water ad libitum.

  • Immunosuppression (optional but recommended for robust infection): Administer cyclophosphamide (B585) (e.g., 150 mg/kg intraperitoneally) 1-4 days prior to infection to induce neutropenia.

2. Inoculum Preparation:

  • Strain: Candida albicans (e.g., a clinical isolate or a standard laboratory strain like SC5314).

  • Culture: Grow C. albicans on Sabouraud Dextrose Agar (SDA) at 30°C. Inoculate a single colony into Sabouraud Dextrose Broth (SDB) and grow overnight at 30°C with shaking.

  • Inoculum Preparation: Wash the yeast cells with sterile saline and adjust the concentration to 5 x 10^5 cells/mL for an inoculum of 1 x 10^5 cells per mouse in 0.2 mL.

3. Infection:

  • Inject 0.2 mL of the prepared C. albicans suspension (1 x 10^5 cells) into the lateral tail vein of each mouse.

4. This compound Treatment:

  • Formulation: Prepare a fresh solution of this compound in 10% DMSO and 90% corn oil.

  • Dosing: Begin treatment 2 hours post-infection. Administer this compound orally at 25 mg/kg once daily for 4 consecutive days.

  • Control Groups: Include a vehicle control group (10% DMSO + 90% corn oil) and a positive control group (e.g., fluconazole (B54011) at 10 mg/kg).

5. Assessment of Fungal Burden:

  • Euthanize mice 24 hours after the final treatment.

  • Aseptically remove the kidneys and homogenize them in sterile saline.

  • Perform serial dilutions of the kidney homogenates and plate on SDA containing antibiotics to prevent bacterial growth.

  • Incubate the plates at 30°C for 24-48 hours and count the colony-forming units (CFU).

  • Express the results as log10 CFU per gram of kidney tissue.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis animal_model Select and Acclimate Mice immunosuppression Induce Immunosuppression (Optional) animal_model->immunosuppression infection Infect Mice via Tail Vein immunosuppression->infection inoculum_prep Prepare C. albicans Inoculum inoculum_prep->infection drug_prep Prepare this compound Formulation treatment Administer this compound or Vehicle drug_prep->treatment infection->treatment euthanasia Euthanize Mice treatment->euthanasia organ_harvest Harvest Kidneys euthanasia->organ_harvest homogenization Homogenize Tissues organ_harvest->homogenization plating Plate Serial Dilutions homogenization->plating cfu_count Count CFUs plating->cfu_count data_analysis Analyze and Compare Fungal Burden cfu_count->data_analysis

Caption: Workflow for in vivo efficacy testing of this compound.

Troubleshooting Guide

Problem 1: No significant reduction in fungal burden despite this compound treatment.

Possible Cause Troubleshooting Step
Poor Bioavailability/Exposure 1. Confirm Formulation: Ensure this compound is fully dissolved in the vehicle. Prepare fresh formulations daily. 2. Check Administration Technique: For oral gavage, ensure proper delivery to the stomach. For IV, confirm successful injection into the tail vein. 3. Pharmacokinetic Analysis: If possible, perform a pilot PK study to measure plasma concentrations of this compound to confirm adequate exposure.
Suboptimal Dosing Regimen 1. Dose Escalation: Conduct a dose-escalation study to determine if higher doses are more effective, while monitoring for any signs of toxicity. 2. Frequency of Dosing: The half-life of this compound analogs is reported to be long (>10 hours). However, if exposure is not sustained, consider increasing the dosing frequency (e.g., twice daily).
Compound Instability 1. Stability in Vehicle: Assess the stability of this compound in the formulation over the duration of the experiment. 2. Metabolic Instability: While reported to have good metabolic stability, rapid metabolism in the specific mouse strain could be a factor.
Model-Specific Issues 1. Infection Severity: An overwhelmingly high inoculum may be difficult to treat. Titrate the C. albicans inoculum to establish a consistent and treatable infection level. 2. Mouse Strain Differences: The immune response and drug metabolism can vary between mouse strains.

Problem 2: Observed toxicity or adverse effects in treated animals.

Possible Cause Troubleshooting Step
Compound Toxicity 1. Dose Reduction: Lower the dose of this compound. 2. Maximum Tolerated Dose (MTD) Study: If not already performed, conduct an MTD study to determine the highest dose that does not cause unacceptable toxicity.[2]
Vehicle Toxicity 1. Vehicle Control: Ensure that the vehicle control group does not show any adverse effects. 2. Alternative Vehicles: If the vehicle is suspected to cause issues, explore alternative formulations (e.g., different ratios of DMSO, use of other solubilizing agents like PEG400 or Tween 80).
Off-Target Effects 1. Selectivity Profiling: If available, review the kinase selectivity profile of this compound to identify potential off-target kinases that might be contributing to toxicity.

Troubleshooting Logic

troubleshooting_logic cluster_no_effect Troubleshooting: No Effect cluster_toxicity Troubleshooting: Toxicity start In Vivo Experiment with this compound outcome Observed Outcome start->outcome no_effect No Reduction in Fungal Burden outcome->no_effect No Efficacy toxicity Observed Toxicity outcome->toxicity Adverse Effects success Successful Outcome outcome->success Efficacy Observed check_formulation Verify Formulation and Administration no_effect->check_formulation reduce_dose Reduce Dose toxicity->reduce_dose check_vehicle Evaluate Vehicle Toxicity toxicity->check_vehicle check_dose Evaluate Dosing Regimen check_formulation->check_dose check_pk Assess Pharmacokinetics check_dose->check_pk mtd_study Conduct MTD Study reduce_dose->mtd_study

Caption: A logical guide to troubleshooting in vivo this compound experiments.

Yck2 Signaling Pathway in Candida albicans

Yck2 is a key regulator of several interconnected signaling pathways in C. albicans, primarily impacting morphogenesis (the yeast-to-hypha transition) and cell wall integrity. Inhibition of Yck2 leads to a pseudohyphal phenotype and increased sensitivity to cell wall stressors.

yck2_signaling cluster_input Environmental Cues cluster_pathway Yck2-Mediated Regulation cluster_output Cellular Processes glucose Glucose yck2 Yck2 glucose->yck2 stress Cell Wall Stress stress->yck2 ume6 Ume6 (Hyphal Regulator) yck2->ume6 nrg1 Nrg1 (Hyphal Repressor) yck2->nrg1 chitin_synthase Chitin Synthases (CHS2, CHS3, CHS8) yck2->chitin_synthase morphogenesis Hyphal Morphogenesis ume6->morphogenesis nrg1->morphogenesis cell_wall Cell Wall Integrity chitin_synthase->cell_wall biofilm Biofilm Formation morphogenesis->biofilm virulence Virulence morphogenesis->virulence cell_wall->virulence yck2_in_1 This compound yck2_in_1->yck2

References

Technical Support Center: Improving the Pharmacological Properties of Yck2-IN-1 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for working with Yck2-IN-1 and its derivatives. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental challenges, detailed experimental protocols, and key data to support your research in developing novel antifungal agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of the fungal kinase Yck2 in Candida albicans.[1] It functions by targeting the ATP-binding pocket of Yck2, a casein kinase 1 (CK1) family member, thereby disrupting its catalytic activity.[2] Yck2 is crucial for several cellular processes in C. albicans, including morphogenesis (the switch from yeast to hyphal form), cell wall integrity, and responses to environmental stress.[3][4] By inhibiting Yck2, this compound compromises the pathogen's ability to grow and establish infection, particularly under conditions that mimic the host environment.[3]

Q2: What are the known pharmacological properties of this compound?

A2: this compound has an IC50 of approximately 80 nM against C. albicans Yck2 and a Minimum Inhibitory Concentration (MIC80) of 12.5 µM against whole C. albicans cells. It has demonstrated good metabolic stability, with 66% of the compound remaining after incubation with mouse liver microsomes. In mouse models of drug-resistant candidiasis, this compound has been shown to significantly reduce the fungal burden in the kidneys.

Q3: What are the main challenges when working with this compound derivatives and other kinase inhibitors?

A3: Common challenges include poor aqueous solubility, compound precipitation upon dilution from DMSO stocks, and compound instability under experimental conditions. Off-target effects are another significant concern due to the conserved nature of the ATP-binding site across the kinome. For in vivo studies, achieving favorable pharmacokinetic properties, such as good oral bioavailability and metabolic stability, is a primary hurdle.

Q4: How can I improve the solubility of my this compound derivative?

A4: Poor aqueous solubility is a common issue with small molecule kinase inhibitors. To address this, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). When diluting into aqueous buffers for assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid off-target effects. If precipitation occurs, you can try lowering the final compound concentration, adding a small amount of a non-ionic surfactant like Tween-20, or incorporating a co-solvent. For in vivo studies, consider formulating the compound in a vehicle containing agents like polyethylene (B3416737) glycol (PEG) or creating lipophilic salts to enhance absorption.

Q5: How can I assess the selectivity of my this compound derivative?

A5: To determine if your inhibitor is specifically targeting Yck2, you can perform a kinome-wide selectivity screen against a panel of human and fungal kinases. A more targeted approach is to test your compound against a closely related human kinase, such as human CK1α. A significant difference in the IC50 values for the fungal target versus the human ortholog indicates good selectivity. Additionally, "rescue experiments" can be performed where cells are transfected with a drug-resistant mutant of the target kinase; this should rescue the on-target effects but not any off-target effects.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound derivatives.

In Vitro Kinase Assay Troubleshooting
Issue Possible Cause Troubleshooting Step Expected Outcome
No or low inhibition of Yck2 activity 1. Inhibitor is inactive or degraded. 2. Incorrect assay conditions (e.g., ATP concentration too high for a competitive inhibitor). 3. Enzyme is not active.1. Verify the integrity of the compound with analytical methods like HPLC. Prepare fresh stock solutions. 2. Determine the Km of ATP for your enzyme preparation and use an ATP concentration at or below the Km. 3. Run a positive control with a known Yck2 inhibitor or staurosporine (B1682477) to confirm enzyme activity.1. Consistent inhibitory activity is observed with a fresh, validated compound. 2. Increased potency (lower IC50) is observed at the appropriate ATP concentration. 3. The positive control shows expected inhibition, confirming the assay is working correctly.
High variability between replicate wells 1. Inaccurate pipetting. 2. Compound precipitation in the assay plate. 3. Incomplete mixing of reagents.1. Use calibrated pipettes and ensure proper technique. 2. Visually inspect the plate for precipitates. If observed, refer to the solubility enhancement strategies in the FAQs. 3. Ensure thorough mixing after adding each reagent, especially the inhibitor and enzyme.1. Reduced standard deviation between replicate data points. 2. Clear solutions in assay wells and more consistent results. 3. Improved data reproducibility.
Cell-Based Assay (MIC) Troubleshooting
Issue Possible Cause Troubleshooting Step Expected Outcome
Inconsistent MIC values 1. Inoculum size is not standardized. 2. Compound is unstable in the culture medium. 3. Subjective reading of the endpoint.1. Standardize the fungal inoculum to the recommended cell density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL) using a spectrophotometer or hemocytometer. 2. Perform a stability assessment of your compound in the assay medium over the incubation period. 3. Use a spectrophotometer to read the optical density for a more objective determination of growth inhibition (e.g., ≥50% or ≥80% reduction in growth compared to the drug-free control).1. More reproducible MIC values across experiments. 2. Understanding of compound stability to ensure the observed activity is accurate. 3. Objective and consistent MIC endpoint determination.
No antifungal activity observed 1. Compound is not cell-permeable. 2. The compound is being actively removed by efflux pumps.1. If the compound is potent in a biochemical assay but not in a cellular assay, poor permeability may be the cause. Consider structural modifications to improve cell entry. 2. Test the compound in a fungal strain where major efflux pump genes (e.g., CDR1, CDR2, MDR1) are deleted.1. Improved cellular activity with derivatives that have better permeability properties. 2. Increased susceptibility of the efflux pump-deficient strain, confirming that the compound is a substrate for these pumps.
In Vivo Pharmacokinetics Troubleshooting
Issue Possible Cause Troubleshooting Step Expected Outcome
Low oral bioavailability 1. Poor aqueous solubility leading to low dissolution. 2. High first-pass metabolism in the liver. 3. Poor absorption across the intestinal wall.1. Formulate the compound in a vehicle that enhances solubility, such as a solution containing PEG300, or explore salt forms. 2. Assess the metabolic stability of the compound using in vitro liver microsome assays. If stability is low, consider structural modifications to block metabolic hotspots. 3. Evaluate compound permeability using in vitro models like Caco-2 assays.1. Increased plasma concentrations (Cmax and AUC) after oral administration. 2. Derivatives with improved metabolic stability show higher exposure in vivo. 3. A better understanding of the absorption limitations to guide further chemical optimization.
High variability in plasma concentrations between animals 1. Inaccurate dosing. 2. Variability in food intake (for oral dosing). 3. Animal stress affecting GI motility and absorption.1. Ensure accurate weighing of animals and precise calculation and administration of the dosing volume. Use appropriate oral gavage techniques. 2. Fast animals overnight before oral dosing to ensure a consistent gastric environment. 3. Allow for an acclimatization period for the animals and handle them consistently to minimize stress.1. Reduced inter-animal variability in pharmacokinetic parameters. 2. More consistent absorption profiles. 3. More reliable and reproducible pharmacokinetic data.

Data Summary Tables

Table 1: In Vitro Activity of this compound and Related Analogs
CompoundYck2 IC50 (nM)Human CK1α IC50 (nM)Selectivity (CK1α/Yck2)C. albicans MIC80 (µM)
GW461484A (Parent) --~11-fold-
This compound (Compound 2a) ~80>2000~25-fold12.5
Analog 2b (6-F) ~130>2700~21-fold>50
Analog 1e (6-CN-imidazo) ~100~4100~41-fold25
Analog 1f (6-F-imidazo) ~110~2300~21-fold>50
Data synthesized from multiple sources, including.
Table 2: Pharmacological Properties of this compound
ParameterValue
Molecular Weight 425.4 g/mol
In Vitro Yck2 IC50 ~80 nM
Whole-Cell MIC80 12.5 µM
Mouse Liver Microsomal Stability 66% remaining
Data from MedchemExpress and other sources.

Experimental Protocols

Protocol 1: In Vitro Yck2 Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC50 value of a test compound against C. albicans Yck2.

Materials:

  • Recombinant C. albicans Yck2 kinase domain

  • Casein peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (this compound derivative) in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, dilute these stocks into the kinase buffer to the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the Yck2 enzyme and casein substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at its Km (approximately 20 µM for Yck2).

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Convert the luminescence signal to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Antifungal Susceptibility (MIC) Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a this compound derivative against C. albicans.

Materials:

  • C. albicans strain (e.g., SC5314)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Sabouraud Dextrose Agar (SDA) plates

  • Test compound in DMSO

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Subculture C. albicans on an SDA plate and incubate for 24 hours at 35°C.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) at 530 nm.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ cells/mL in the assay wells.

  • Drug Dilution:

    • Prepare a 2x concentrated serial dilution of the test compound in RPMI 1640 medium in a separate 96-well plate.

    • Add 100 µL of each 2x compound dilution to the corresponding wells of the final assay plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL and the drug concentrations to 1x.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥80% reduction) compared to the growth control.

    • Growth inhibition can be assessed visually or by reading the optical density at 600 nm with a microplate reader.

Protocol 3: Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a this compound derivative in liver microsomes.

Materials:

  • Mouse or human liver microsomes

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Test compound

  • Ice-cold acetonitrile (B52724) with an internal standard

  • Centrifuge and LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).

Visualizations

Signaling Pathway and Experimental Workflows

Yck2_Signaling_Pathway cluster_stimuli Host Environment Cues cluster_response Cellular Processes Nutrient Limitation Nutrient Limitation Yck2 Yck2 Nutrient Limitation->Yck2 pH Shift pH Shift pH Shift->Yck2 Temperature (37°C) Temperature (37°C) Temperature (37°C)->Yck2 Morphogenesis (Yeast-to-Hypha) Morphogenesis (Yeast-to-Hypha) Virulence Virulence Morphogenesis (Yeast-to-Hypha)->Virulence Cell Wall Integrity Cell Wall Integrity Biofilm Formation Biofilm Formation Biofilm Formation->Virulence Yck2_IN_1 Yck2_IN_1 Yck2_IN_1->Yck2 Yck2->Morphogenesis (Yeast-to-Hypha) Yck2->Cell Wall Integrity Yck2->Biofilm Formation Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Assessment Synthesis Synthesis Solubility Assay Solubility Assay Synthesis->Solubility Assay Kinase Assay (IC50) Kinase Assay (IC50) Solubility Assay->Kinase Assay (IC50) Microsomal Stability Microsomal Stability Kinase Assay (IC50)->Microsomal Stability MIC Assay MIC Assay Microsomal Stability->MIC Assay Select Lead Compounds Cytotoxicity Assay Cytotoxicity Assay MIC Assay->Cytotoxicity Assay Pharmacokinetics (PK) Pharmacokinetics (PK) Cytotoxicity Assay->Pharmacokinetics (PK) Efficacy Model Efficacy Model Pharmacokinetics (PK)->Efficacy Model

References

Technical Support Center: Enhancing the Bioavailability of Yck2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Yck2-IN-1, a kinase inhibitor targeting Candida albicans Yck2.[1][2]

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may lead to suboptimal bioavailability of this compound in your experimental models.

Question: We are observing low in vivo efficacy of this compound, which we suspect is due to poor oral bioavailability. What are the potential causes and how can we address them?

Answer:

Low oral bioavailability is a common challenge for many small molecule inhibitors and can stem from several factors.[3][4] The primary reasons for the poor bioavailability of a compound like this compound are likely low aqueous solubility and/or poor membrane permeability.[5] First-pass metabolism can also play a role, although initial data suggests this compound has good metabolic stability.

Here is a systematic approach to troubleshoot and enhance the bioavailability of this compound:

Step 1: Characterize the Physicochemical Properties of this compound

Before attempting to improve bioavailability, it is crucial to understand the underlying cause of the issue. We recommend determining the following:

  • Aqueous Solubility: Assess the solubility of this compound in buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Membrane Permeability: Evaluate the permeability of this compound using an in vitro model such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay.

Based on these results, you can classify this compound according to the Biopharmaceutics Classification System (BCS) to guide your formulation strategy.

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

Step 2: Implement Formulation Strategies Based on Physicochemical Properties

Once you have identified the primary barrier to bioavailability, you can select an appropriate formulation strategy.

For Poorly Soluble Compounds (Likely BCS Class II or IV)

If this compound exhibits low aqueous solubility, the following strategies can be employed to enhance its dissolution rate and concentration in the gastrointestinal fluid:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can lead to a faster dissolution rate. Techniques such as micronization and nanomilling can be effective.

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create a more soluble, amorphous form of the compound, preventing it from crystallizing and improving its dissolution.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gut and facilitate absorption through lymphatic pathways, potentially bypassing first-pass metabolism.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules like this compound, increasing their solubility in aqueous solutions.

For Poorly Permeable Compounds (Likely BCS Class III or IV)

If this compound demonstrates low membrane permeability, consider the following approaches:

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium, allowing for greater drug absorption.

  • Prodrug Approach: A prodrug is a chemically modified, inactive form of the active drug that is designed to have improved permeability. Once absorbed, the prodrug is converted to the active this compound in vivo.

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport across the intestinal barrier.

The following table summarizes hypothetical data for different this compound formulations to illustrate how to present such results for comparison.

Formulation StrategyThis compound Solubility (µg/mL at pH 6.8)Apparent Permeability (Papp) in Caco-2 (x 10⁻⁶ cm/s)In Vivo Bioavailability (%)
Unformulated this compound51.58
Micronized this compound151.620
This compound in Solid Dispersion501.545
This compound in SEDDS>100 (in emulsion)4.265

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
  • Prepare buffer solutions at pH 1.2, 4.5, and 6.8.

  • Add an excess amount of this compound to a known volume of each buffer in a sealed flask.

  • Agitate the flasks at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

Protocol 2: In Vitro Permeability Assessment (PAMPA)
  • A commercial PAMPA plate consists of a donor plate and an acceptor plate separated by a microfilter disc.

  • Coat the microfilter with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Prepare a solution of this compound in a buffer (e.g., PBS at pH 7.4) and add it to the donor wells.

  • Fill the acceptor wells with the same buffer.

  • Assemble the PAMPA plate and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, measure the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]equilibrium is the concentration at equilibrium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of the fungal casein kinase 1 (CK1) family member, Yck2, in Candida albicans. Yck2 is essential for various cellular processes in the fungus, including morphogenesis and cytokinesis. By inhibiting Yck2, this compound disrupts these processes, leading to an antifungal effect.

Q2: Are there any known structural analogs of this compound with potentially better bioavailability?

Research has been conducted to optimize the structure of Yck2 inhibitors to improve their pharmacological properties. This has led to the development of analogs with improved metabolic stability and in vivo efficacy in mouse models of candidiasis. For specific information on these analogs, it is recommended to consult recent publications in the field of antifungal drug discovery.

Q3: How can I assess the in vivo bioavailability of my this compound formulation?

In vivo bioavailability is typically determined through pharmacokinetic (PK) studies in an animal model (e.g., mice or rats). This involves administering the this compound formulation orally and intravenously (as a reference) to different groups of animals. Blood samples are collected at various time points after administration, and the plasma concentrations of this compound are measured. The oral bioavailability (F%) is calculated by comparing the area under the plasma concentration-time curve (AUC) from oral administration to that from intravenous administration, corrected for the dose.

Q4: Can excipients in my formulation negatively impact the bioavailability of this compound?

Yes, excipients can influence bioavailability. For instance, some surfactants can enhance solubility, while others might inhibit efflux transporters, thereby increasing absorption. Conversely, certain excipients could potentially decrease absorption. It is crucial to select excipients that are compatible with this compound and the chosen delivery strategy.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Yck2_IN_1_ext This compound (Extracellular) Yck2_IN_1_int This compound (Intracellular) Yck2_IN_1_ext->Yck2_IN_1_int Absorption Membrane Yck2 Yck2 Kinase Yck2_IN_1_int->Yck2 Inhibition Substrate_P Phosphorylated Substrate Yck2->Substrate_P Phosphorylation Downstream Downstream Cellular Processes (e.g., Morphogenesis) Substrate_P->Downstream

Caption: Mechanism of action of this compound.

experimental_workflow Start Low In Vivo Efficacy of this compound PhysChem Characterize Physicochemical Properties (Solubility & Permeability) Start->PhysChem BCS Determine BCS Class PhysChem->BCS LowSol Low Solubility (BCS II or IV) BCS->LowSol Poorly Soluble LowPerm Low Permeability (BCS III or IV) BCS->LowPerm Poorly Permeable FormulateSol Formulation Strategies: - Particle Size Reduction - Solid Dispersion - Lipid-Based Systems LowSol->FormulateSol FormulatePerm Formulation Strategies: - Permeation Enhancers - Prodrug Approach - Nanoparticles LowPerm->FormulatePerm InVitro In Vitro Testing (Dissolution, Permeability) FormulateSol->InVitro FormulatePerm->InVitro InVivo In Vivo PK Studies InVitro->InVivo

Caption: Workflow for enhancing this compound bioavailability.

References

Validation & Comparative

Comparative Efficacy of Yck2-IN-1 and Fluconazole in Combating Fungal Infections

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two distinct antifungal agents, the investigational compound Yck2-IN-1 and the established drug fluconazole (B54011), reveals different mechanisms of action and potential for new therapeutic strategies against fungal pathogens, particularly Candida albicans. While fluconazole remains a cornerstone of antifungal therapy, the novel approach of targeting the fungal kinase Yck2 shows promise, especially in the context of drug resistance.

This guide provides a comparative overview of this compound and fluconazole, summarizing available data on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. This information is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and infectious diseases.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and fluconazole lies in their molecular targets within the fungal cell.

Fluconazole , a member of the triazole class of antifungals, acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the cell membrane, leading to the inhibition of fungal growth.

This compound represents a newer class of antifungal compounds that target a fungal-specific protein kinase, Yck2. Yck2 is a casein kinase 1 (CK1) homolog that plays a crucial role in various cellular processes in fungi, including morphogenesis (the transition between yeast and hyphal forms), biofilm formation, and the maintenance of cell wall integrity.[1][2][3] By inhibiting Yck2, these compounds disrupt key virulence attributes of fungal pathogens.

In Vitro Efficacy: A Look at the Numbers

Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's in vitro potency. While direct head-to-head studies comparing a specific Yck2 inhibitor with fluconazole are limited, data from studies on Yck2 deletion mutants in Candida albicans provide compelling evidence for the potential of Yck2 inhibition.

A study on a C. albicans strain with a deleted Yck2 gene (yck2Δ/yck2Δ) demonstrated a significant increase in susceptibility to fluconazole. This suggests that the inhibition of Yck2 can render the fungus more vulnerable to existing antifungal drugs.

Fungal StrainAntifungal AgentMIC (µg/mL) - 24 hoursMIC (µg/mL) - 48 hours
Candida albicans (Wild Type)Fluconazole0.51.0
Candida albicans (yck2Δ/yck2Δ)Fluconazole0.0620.125

Data compiled from a study on Yck2 deletion mutants.[1]

While specific MIC values for this compound against wild-type strains are not yet widely published in direct comparison to fluconazole, the data above strongly supports the rationale for targeting Yck2. Lead compounds that inhibit Yck2, such as GW461484A and its optimized analogs YK-I-02 and MN-I-157, have shown potent antifungal activity.[2]

In Vivo Efficacy: Preclinical Evidence

Murine models of systemic candidiasis are critical for evaluating the in vivo potential of new antifungal agents. Studies on Yck2 inhibitor lead compounds have demonstrated their efficacy in reducing fungal burden in these models.

Notably, the Yck2 inhibitor analogs, YK-I-02 and MN-I-157, have shown antifungal activity in an immunocompromised mouse model of systemic Candida infection, both as single agents and in combination with the echinocandin antifungal, caspofungin. These studies highlight the potential of Yck2 inhibitors to be effective in a complex in vivo environment.

While direct comparative in vivo studies between a specific Yck2 inhibitor and fluconazole are not yet extensively detailed in the public domain, the demonstrated in vivo activity of Yck2 inhibitors against resistant fungal strains underscores their therapeutic potential.

Experimental Protocols

The evaluation of antifungal efficacy relies on standardized and reproducible experimental protocols.

In Vitro Susceptibility Testing (MIC Determination)

A standardized method for determining the MIC of antifungal agents is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

General Protocol:

  • Inoculum Preparation: A standardized suspension of fungal cells is prepared from a fresh culture.

  • Drug Dilution: The antifungal agent is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., RPMI 1640).

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24 to 48 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth, often observed visually or measured using a spectrophotometer.

In Vivo Efficacy Testing (Murine Model of Systemic Candidiasis)

General Protocol:

  • Animal Model: Immunocompromised mice (e.g., neutropenic) are commonly used to establish a systemic infection.

  • Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: Treatment with the antifungal agent (e.g., Yck2 inhibitor or fluconazole) is initiated at a specified time post-infection and administered for a defined duration. A control group receives a vehicle.

  • Outcome Assessment: Efficacy is typically assessed by determining the fungal burden in target organs (e.g., kidneys) at the end of the treatment period. This is done by homogenizing the organs and plating serial dilutions to count colony-forming units (CFUs). Survival studies are also conducted to evaluate the ability of the treatment to prevent mortality.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_fluconazole Fluconazole Mechanism Lanosterol Lanosterol 14α-demethylase 14α-demethylase Lanosterol->14α-demethylase Substrate Ergosterol Ergosterol 14α-demethylase->Ergosterol Product Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component Fluconazole Fluconazole Fluconazole->14α-demethylase Inhibits

Fluconazole's inhibition of ergosterol synthesis.

cluster_yck2 This compound Mechanism This compound This compound Yck2 Kinase Yck2 Kinase This compound->Yck2 Kinase Inhibits Morphogenesis Morphogenesis Yck2 Kinase->Morphogenesis Regulates Biofilm Formation Biofilm Formation Yck2 Kinase->Biofilm Formation Regulates Cell Wall Integrity Cell Wall Integrity Yck2 Kinase->Cell Wall Integrity Regulates

This compound's inhibition of key fungal virulence factors.

Start Start Fungal Culture Preparation Fungal Culture Preparation Start->Fungal Culture Preparation Inoculum Standardization Inoculum Standardization Fungal Culture Preparation->Inoculum Standardization Microtiter Plate Inoculation Microtiter Plate Inoculation Inoculum Standardization->Microtiter Plate Inoculation Serial Dilution of Antifungal Serial Dilution of Antifungal Serial Dilution of Antifungal->Microtiter Plate Inoculation Incubation (35°C, 24-48h) Incubation (35°C, 24-48h) Microtiter Plate Inoculation->Incubation (35°C, 24-48h) MIC Determination MIC Determination Incubation (35°C, 24-48h)->MIC Determination End End MIC Determination->End

Generalized workflow for in vitro antifungal susceptibility testing.

Conclusion

The comparative analysis of this compound and fluconazole highlights the evolution of antifungal drug discovery. While fluconazole remains a vital tool, its efficacy is challenged by the rise of resistance. Yck2 inhibitors, with their novel mechanism of action targeting key virulence pathways, represent a promising new avenue for antifungal therapy. The hypersusceptibility of Yck2-deficient mutants to fluconazole also suggests a potential for combination therapies that could enhance the efficacy of existing drugs and combat resistance. Further head-to-head comparative studies are warranted to fully elucidate the clinical potential of Yck2 inhibitors relative to the current standard of care.

References

Yck2-IN-1 and Echinocandins: A Comparative Guide for Combating Resistant Candida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Candida species presents a significant challenge in clinical settings. This guide provides a detailed comparison of a novel therapeutic strategy, the inhibition of the protein kinase Yck2, with the established echinocandin class of antifungals, particularly against resistant strains. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Executive Summary

Echinocandins, a cornerstone of anti-invasive candidiasis therapy, are facing declining efficacy due to resistance, primarily driven by mutations in the FKS1 gene. Yck2-IN-1, a representative small molecule inhibitor of the non-essential fungal kinase Yck2, offers a promising approach to resensitize resistant Candida strains to echinocandins. This guide demonstrates that while echinocandins alone are ineffective against resistant isolates, the combination of this compound and an echinocandin, such as caspofungin, exhibits potent synergistic activity, restoring fungal susceptibility.

Data Presentation

The following tables summarize the in vitro efficacy of this compound and caspofungin, alone and in combination, against echinocandin-resistant Candida albicans and Candida auris.

Table 1: Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration Index (FICI) Against Resistant Candida Strains

Compound/CombinationOrganismResistance MechanismMIC (µg/mL)FICIInterpretation
CaspofunginC. albicansFKS1 S645P mutation>16[1][2]-Resistant
CaspofunginC. albicansFKS1 mutation2 - 8[3][4]-Resistant
This compound (GW461484A)C. albicansNot Applicable12.5 (MIC80)-Antifungal Activity
This compound + CaspofunginC. aurisEchinocandin-resistantSee FICI<0.5[5]Synergy

Note: The MIC80 for this compound (GW461484A) is presented in µM in the source, which has been converted for consistency. The specific MIC of the combination is best represented by the FICI value, which demonstrates the synergistic reduction in the required concentrations of both drugs.

Experimental Protocols

Broth Microdilution MIC Assay (CLSI M27-A4)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a planktonic Candida isolate.

Materials:

  • Candida isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal stock solution (e.g., Caspofungin, this compound)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Culture the Candida isolate on Sabouraud Dextrose Agar at 35°C. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: Prepare serial twofold dilutions of the antifungal agent in RPMI-1640 in the 96-well plate.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control, determined visually or by spectrophotometric reading.

Checkerboard Synergy Assay

This assay is used to assess the interaction between two antimicrobial agents.

Procedure:

  • Plate Setup: In a 96-well microtiter plate, prepare serial dilutions of Drug A (e.g., this compound) horizontally and Drug B (e.g., Caspofungin) vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Inoculate the plate with the Candida suspension as described in the MIC protocol.

  • Incubation and Reading: Incubate and read the plate as described for the MIC assay.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Mandatory Visualization

Signaling Pathways

Echinocandin_Resistance_and_Yck2_Inhibition cluster_echinocandin Echinocandin Action & Resistance cluster_yck2 This compound Action Echinocandin Echinocandin (e.g., Caspofungin) GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1) CellWall Fungal Cell Wall (β-1,3-Glucan Synthesis) CellLysis Cell Lysis FKS1_Mutation FKS1 Mutation Yck2_IN_1 This compound Yck2_IN_1->FKS1_Mutation Circumvents Resistance Yck2 Yck2 Kinase CellWallStress Cell Wall Stress Response ChitinSynthase Chitin Synthase Upregulation

Experimental Workflow

Experimental_Workflow cluster_mic MIC Determination cluster_checkerboard Checkerboard Synergy Assay Start_MIC Prepare Candida Inoculum (0.5 McFarland) Dilute_Drugs_MIC Serial Dilution of Single Antifungal Inoculate_MIC Inoculate 96-well Plate Incubate_MIC Incubate at 35°C Read_MIC Read MIC (Visual/Spectrophotometer) Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Provides MIC alone Start_Checker Prepare Candida Inoculum (0.5 McFarland) Dilute_Drugs_Checker Serial Dilution of Two Antifungals (Matrix) Inoculate_Checker Inoculate 96-well Plate Incubate_Checker Incubate at 35°C Read_Checker Read MICs of Combination

References

Validating Yck2 as a Promising Antifungal Drug Target with Yck2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This guide provides a comprehensive validation of Yeast Casein Kinase 2 (Yck2) as a viable antifungal drug target, focusing on the utility of specific inhibitors in overcoming resistance and inhibiting fungal virulence. We present a comparative analysis of experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.

Yck2: A Key Regulator in Fungal Pathogenesis

Yck2, a casein kinase 1 (CK1) family member in fungi, plays a crucial role in various cellular processes essential for virulence, including morphogenesis (the switch from yeast to hyphal growth), biofilm formation, and cell wall integrity.[1][2][3] Its multifaceted role in fungal biology makes it an attractive target for the development of novel antifungal therapies. Inhibition of Yck2 has been shown to impair the ability of fungal pathogens, such as Candida albicans, to cause infections and can even restore the efficacy of existing antifungal drugs.[4][5]

Yck2 Inhibitors: Potent Tools for Target Validation and Therapeutic Development

A class of 2,3-aryl-pyrazolopyridine compounds has been identified as potent and selective inhibitors of Yck2. These inhibitors, including compounds referred to as GW461484A (GW), YK-I-02 (YK), and MN-I-157 (MN), serve as powerful chemical probes to validate Yck2 as a drug target. For the purpose of this guide, we will collectively refer to these as Yck2 inhibitors (Yck2-IN).

Comparative Efficacy of Yck2 Inhibitors

The following tables summarize the quantitative data on the efficacy of Yck2 inhibitors against Candida albicans, both as standalone agents and in combination with the echinocandin antifungal, caspofungin.

Table 1: In Vitro Inhibitory Activity of Yck2 Inhibitors against C. albicans

CompoundTargetIC50 (µM) for Yck2 Kinase ActivityMinimum Inhibitory Concentration (MIC) against C. albicans (µM)
GW Analog (YK-I-02) Yck2, Yck22, Hrr25, Hog1< 1Varies by strain
GW Analog (MN-I-157) Yck2, Yck22, Hrr25, Hog1< 1Varies by strain
GW461484A (GW) Yck2Not explicitly stated, but potent> 50 (as a single agent in some media)

Data compiled from multiple sources indicating potent enzymatic inhibition and variable whole-cell activity depending on the specific analog and experimental conditions.

Table 2: Synergistic Activity of Yck2 Inhibitors with Caspofungin against Resistant C. albicans

C. albicans StrainYck2 InhibitorInhibitor Concentration (µM)Caspofungin MIC (µg/mL) AloneCaspofungin MIC (µg/mL) with InhibitorFold-change in Caspofungin MIC
Echinocandin-Resistant (DPL15) GW Analog (unspecified)3> 8< 0.125> 64

This table demonstrates the potent synergy of Yck2 inhibitors in reversing caspofungin resistance. Data adapted from studies on 2,3-aryl-pyrazolopyridine scaffold compounds.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Yck2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Yck2 Yck2 Morphogenesis Morphogenesis (Yeast-to-Hyphae) Yck2->Morphogenesis Negatively Regulates CellWall Cell Wall Integrity Yck2->CellWall Regulates Nrg1 NRG1 Yck2->Nrg1 Activates Stress Cell Wall Stress (e.g., Caspofungin) Stress->Yck2 Activates Biofilm Biofilm Formation Morphogenesis->Biofilm Contributes to Ume6 UME6 Ume6->Morphogenesis Promotes Nrg1->Ume6 Represses Yck2_IN_1 Yck2-IN-1 Yck2_IN_1->Yck2 Inhibits

Caption: Yck2 signaling pathway in Candida albicans.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Kinase_Assay Kinase Activity Assay (IC50 Determination) MIC_Testing MIC Susceptibility Testing (Single Agent) Synergy_Assay Synergy Assay (Combination with Caspofungin) Morphogenesis_Assay Morphogenesis Assay (Yeast-to-Hyphae Transition) Toxicity Mammalian Cell Co-culture (Toxicity Assessment) Mouse_Model Mouse Model of Systemic Candidiasis (Efficacy Studies) Toxicity->Mouse_Model Yck2_IN_1 This compound Yck2_IN_1->Kinase_Assay Yck2_IN_1->MIC_Testing Yck2_IN_1->Synergy_Assay Yck2_IN_1->Morphogenesis_Assay Yck2_IN_1->Toxicity

Caption: Experimental workflow for Yck2 inhibitor validation.

Detailed Experimental Protocols

The validation of Yck2 as a drug target relies on a series of well-defined experimental procedures. Below are the methodologies for key experiments.

Yck2 Kinase Activity Assay

Objective: To determine the in vitro inhibitory potency of a compound against Yck2.

Protocol:

  • Protein Purification: Purify the recombinant kinase domain of C. albicans Yck2.

  • Reaction Mixture: Prepare a reaction mixture containing purified Yck2, a suitable substrate (e.g., dephosphorylated casein), and ATP at its Km concentration (e.g., 20 µM for CaYck2).

  • Inhibitor Treatment: Add the Yck2 inhibitor at varying concentrations (typically a two-fold serial dilution). Include a compound-free control.

  • Incubation: Incubate the reaction mixture to allow for kinase activity.

  • Activity Measurement: Quantify kinase activity by measuring the amount of ADP produced using a bioluminescent assay such as ADP-Glo™ (Promega).

  • Data Analysis: Normalize the data to the compound-free control and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Antifungal Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of the Yck2 inhibitor against C. albicans.

Protocol:

  • Strain Preparation: Grow the desired C. albicans strain (e.g., wild-type or drug-resistant) overnight and adjust the cell density.

  • Drug Dilution: Prepare a two-fold serial dilution of the Yck2 inhibitor in a suitable medium (e.g., RPMI 1640) in a 96-well plate.

  • Inoculation: Inoculate the wells with the prepared fungal suspension.

  • Incubation: Incubate the plates at 37°C under 5% CO2 for 48 hours.

  • Growth Measurement: Determine fungal growth by measuring the optical density at 600 nm (OD600).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits fungal growth by a specified percentage (e.g., 50% or 90%) compared to the drug-free control.

Synergy Assay with Caspofungin

Objective: To assess the synergistic antifungal effect of the Yck2 inhibitor in combination with caspofungin.

Protocol:

  • Checkerboard Assay: Prepare a 96-well plate with a two-dimensional concentration gradient. One dimension will have a serial dilution of the Yck2 inhibitor, and the other will have a serial dilution of caspofungin.

  • Inoculation: Inoculate the wells with a suspension of the caspofungin-resistant C. albicans strain.

  • Incubation: Incubate the plate under appropriate conditions (e.g., YPD medium at 30°C for 48 hours).

  • Growth Measurement: Measure fungal growth by OD600.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy. An FICI of ≤ 0.5 is typically considered synergistic. Alternatively, assess the potentiation of caspofungin activity at a sub-inhibitory concentration of the Yck2 inhibitor.

In Vivo Efficacy in a Mouse Model of Systemic Candidiasis

Objective: To evaluate the therapeutic potential of the Yck2 inhibitor in a living organism.

Protocol:

  • Animal Model: Use an appropriate mouse model, such as an immunocompromised model of systemic candidiasis.

  • Infection: Infect the mice intravenously with a lethal dose of a caspofungin-resistant C. albicans strain.

  • Treatment: Administer the Yck2 inhibitor, caspofungin, or a combination of both to different groups of mice. Include a vehicle control group.

  • Monitoring: Monitor the mice for survival and clinical signs of infection.

  • Fungal Burden: At a predetermined time point, euthanize a subset of mice from each group and determine the fungal burden in target organs (e.g., kidneys) by plating homogenized tissue and counting colony-forming units (CFUs).

  • Data Analysis: Compare the survival rates and fungal burdens between the different treatment groups to assess the efficacy of the Yck2 inhibitor.

Conclusion

The data and methodologies presented in this guide strongly support the validation of Yck2 as a promising target for the development of novel antifungal drugs. The use of specific inhibitors like this compound and its analogs demonstrates that targeting Yck2 can lead to direct antifungal activity and, perhaps more importantly, can re-sensitize drug-resistant fungal strains to existing therapies. The detailed protocols and visual aids provided herein are intended to facilitate further research and development in this critical area of infectious disease.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Casein Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise understanding of a kinase inhibitor's selectivity is critical for both elucidating biological pathways and developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors targeting human Casein Kinase 1 (CK1), the ortholog of the yeast protein Yck2. By presenting quantitative data, detailed experimental methodologies, and visualizing a key signaling pathway, this document aims to be an essential resource for the scientific community.

The yeast kinase Yck2 plays a crucial role in various cellular processes, and its human orthologs, the Casein Kinase 1 (CK1) family, are implicated in a multitude of signaling pathways, including the Wnt/β-catenin cascade. As such, inhibitors of CK1 are valuable research tools and potential therapeutic agents. However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge in developing truly specific inhibitors. Understanding the off-target effects of these compounds is paramount to interpreting experimental results accurately and anticipating potential side effects in a clinical setting.

This guide focuses on a selection of well-characterized CK1 inhibitors, presenting their cross-reactivity data against a panel of human kinases.

Comparative Analysis of Inhibitor Selectivity

The following tables summarize the inhibitory activities of selected CK1 inhibitors against their primary targets and a range of off-target kinases. It is important to note that the data is compiled from various studies employing different assay formats and conditions, which should be considered when making direct comparisons.

Table 1: Inhibitory Activity of D4476 Against a Panel of Human Kinases

Data from a radiometric protein kinase assay at a concentration of 10 µM.

Kinase Target% Inhibition at 10 µM
CK1 (primary target) >95
ALK5 (primary target) 78
RSK149
RSK248
MSK247
ROCKII42
DYRK1A38
p38α MAPK37
p38β MAPK37
p38δ MAPK37
p38γ MAPK36
MSK128
p70S6K15
PKBα12
GSK3α10
GSK3β9
MARK38
MAPKAP-K27
JNK1α16
ERK25
CDK2/CycA4

Table 2: IC50 Values of MU1742 Against Selected Kinases

Data obtained from in vitro kinase assays.

Kinase TargetIC50 (nM)
CK1α 7.2
CK1δ 6.1
CK1ε 27.7
CK1α-like520

Table 3: KINOMEscan Binding Affinity Data for PF-670462

Data represents the percentage of kinase remaining bound to a bead-bound active-site ligand in the presence of 10 µM PF-670462. A lower percentage indicates stronger binding of the inhibitor.

Kinase Target% of Control
CSNK1D (CK1δ) 0
CSNK1E (CK1ε) 0
CAMKK20
STK17B0
MAP4K30.1
TNK20.1
FLT30.15
KIT0.2
MEK5 (MAP2K5)0.2
GAK0.25
MAP4K50.3
TNK10.3
AAK10.35
EPHB40.4
... (and others)...

Signaling Pathway Context: The Role of CK1 in Wnt/β-catenin Signaling

To appreciate the functional implications of CK1 inhibition, it is crucial to understand its role in key signaling pathways. The Wnt/β-catenin pathway is a fundamental signaling cascade involved in embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a hallmark of many cancers. CK1α is a critical component of the β-catenin destruction complex, which phosphorylates β-catenin, marking it for degradation. In contrast, CK1δ and CK1ε have been shown to positively regulate the Wnt pathway. The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the central role of CK1.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activation LRP5_6 LRP5/6 LRP5_6->Dishevelled Dishevelled->Destruction_Complex Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binding Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation

Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of the destruction complex containing CK1α.

Experimental Protocols

The accurate determination of a kinase inhibitor's cross-reactivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for two commonly employed assays for kinase inhibitor profiling.

Radiometric Protein Kinase Assay ([³³P]-ATP Filter Binding Assay)

This assay is considered a gold standard for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • Unlabeled ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates (e.g., P81)

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • In the wells of a microplate, add the kinase reaction buffer.

    • Add the appropriate amount of the specific kinase to each well.

    • Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.

    • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should ideally be at or below the Km for each kinase to ensure accurate IC50 determination.

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.

  • Washing:

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Perform a final wash with acetone (B3395972) to dry the filter plate.

  • Detection:

    • Add scintillation fluid to each well of the dried filter plate.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a live-cell method to quantify the binding of a test compound to a specific kinase target. It measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled, cell-permeable tracer that binds to the kinase's active site.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer specific for the kinase of interest

  • Test inhibitor

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well or 384-well cell culture plates

  • Luminometer capable of measuring filtered luminescence at 450 nm and 610 nm

Procedure:

  • Cell Transfection and Plating (Day 1):

    • Prepare a transfection mix containing the kinase-NanoLuc® fusion vector and a carrier DNA.

    • Add the transfection mix to a suspension of HEK293 cells.

    • Plate the transfected cells into the assay plate and incubate for 24 hours.

  • Compound and Tracer Addition (Day 2):

    • Prepare serial dilutions of the test inhibitor in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer solution in Opti-MEM®.

    • Add the tracer solution to the wells containing the transfected cells.

    • Immediately add the serially diluted inhibitor to the appropriate wells. Include "no inhibitor" and "no tracer" controls.

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Luminescence Measurement (Day 2):

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate within 10 minutes on a luminometer, measuring both donor (450 nm) and acceptor (610 nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Normalize the BRET ratios to the "no inhibitor" control (100% engagement) and a control with a saturating concentration of a known inhibitor (0% engagement).

    • Determine the IC50 value by fitting the normalized data to a dose-response curve.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a general workflow for assessing the cross-reactivity of a kinase inhibitor.

Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Cross-Reactivity Profiling Workflow Start Start: Select Kinase Inhibitor Primary_Assay Primary Target Potency Assay (e.g., IC50) Start->Primary_Assay Kinase_Panel Broad Kinase Panel Screening (e.g., KINOMEscan, Radiometric Panel) Primary_Assay->Kinase_Panel Data_Analysis Data Analysis and Selectivity Profiling Kinase_Panel->Data_Analysis Cellular_Assay Cellular Target Engagement and Functional Assays (e.g., NanoBRET, Western Blot) Data_Analysis->Cellular_Assay In_Vivo In Vivo Efficacy and Toxicity Studies Cellular_Assay->In_Vivo End End: Characterized Inhibitor In_Vivo->End

Caption: A generalized workflow for characterizing the selectivity and cross-reactivity of a kinase inhibitor.

Unlocking New Antifungal Synergies: A Guide to Yck2 Inhibitors in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a critical challenge to global health. Overcoming this threat necessitates innovative therapeutic strategies, including the development of combination therapies that enhance the efficacy of existing antifungal agents. This guide provides a comprehensive comparison of the synergistic effects observed when Yck2 inhibitors are combined with conventional antifungal drugs. By targeting the fungal casein kinase 1 (CK1) homolog Yck2, these inhibitors have demonstrated the potential to restore susceptibility to antifungals and combat resistant infections.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between Yck2 inhibitors and conventional antifungals has been quantified using in vitro assays, primarily the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic relationship. The following table summarizes key findings from studies on Candida albicans.

Fungal StrainYck2 InhibitorConventional AntifungalFractional Inhibitory Concentration Index (FICI)Reference
Caspofungin-resistant C. albicansPyrazolopyridine compoundCaspofunginNot explicitly stated as a numerical FICI, but described as restoring sensitivity.[1][1]
Wild-type C. albicansGenetic depletion of YCK2CaspofunginShowed increased sensitivity to caspofungin.[1][1]
C. albicans (yck2Δ/yck2Δ)-CaspofunginHypersensitive to cell wall stressors.[2]

Experimental Protocols

The evaluation of synergistic interactions between Yck2 inhibitors and conventional antifungals relies on standardized in vitro methods. The following are detailed protocols for the checkerboard assay and time-kill curve analysis.

Checkerboard Assay Protocol

The checkerboard assay is a robust method to quantify the in vitro interaction of two antimicrobial agents.

  • Preparation of Drug Dilutions:

    • Prepare serial dilutions of the Yck2 inhibitor and the conventional antifungal in a liquid growth medium (e.g., RPMI 1640) in separate 96-well plates. The concentrations should typically range from 1/16 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.

  • Plate Setup:

    • In a new 96-well microtiter plate, add 50 µL of the Yck2 inhibitor dilutions horizontally (across columns) and 50 µL of the conventional antifungal dilutions vertically (down rows). This creates a matrix of drug combinations.

    • Include wells with each drug alone to determine the MIC of individual agents and a drug-free well as a growth control.

  • Inoculum Preparation and Inoculation:

    • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL for Candida species) according to CLSI guidelines.

    • Add 100 µL of the fungal inoculum to each well of the checkerboard plate.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading and Interpretation:

    • Determine the MIC for each drug alone and in combination by visual inspection of turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration that inhibits fungal growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone.

    • Calculate the FICI by summing the FIC of both drugs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.

Time-Kill Curve Analysis Protocol

Time-kill assays provide insights into the pharmacodynamic interactions between drugs over time, determining whether a combination is fungicidal or fungistatic.

  • Preparation of Cultures and Drugs:

    • Grow the fungal strain to the logarithmic phase in a suitable broth medium.

    • Prepare the Yck2 inhibitor and conventional antifungal at concentrations determined from the checkerboard assay (e.g., MIC, 0.5x MIC).

  • Experimental Setup:

    • Inoculate flasks containing fresh broth with the fungal culture to a starting density of approximately 5 x 10⁵ CFU/mL.

    • Add the drugs to the flasks, including a drug-free growth control and each drug alone.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions of the aliquots and plate them on agar (B569324) plates (e.g., Sabouraud Dextrose Agar).

  • Incubation and Colony Counting:

    • Incubate the plates at 35°C for 24-48 hours until colonies are visible.

    • Count the number of colony-forming units (CFU) on each plate to determine the viable fungal count at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each drug combination and control.

    • Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. A fungicidal effect is defined as a ≥ 3 log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizing the Mechanisms and Workflow

To better understand the biological rationale and the experimental process, the following diagrams have been generated.

Yck2_Signaling_Pathway cluster_ext Extracellular cluster_cell Fungal Cell cluster_membrane Plasma Membrane Antifungals Antifungals Cell_Wall Cell_Wall Antifungals->Cell_Wall Target Yck2 Yck2 Cell_Wall_Integrity_Pathway Cell_Wall_Integrity_Pathway Yck2->Cell_Wall_Integrity_Pathway Modulates Morphogenesis Morphogenesis Yck2->Morphogenesis Regulates Cell_Wall_Stress_Sensors Cell_Wall_Stress_Sensors Cell_Wall_Stress_Sensors->Cell_Wall_Integrity_Pathway Activates Cell_Wall_Synthesis Cell_Wall_Synthesis Cell_Wall_Integrity_Pathway->Cell_Wall_Synthesis Compensatory response Yck2_Inhibitor Yck2_Inhibitor Yck2_Inhibitor->Yck2 Inhibits Cell_Wall->Cell_Wall_Stress_Sensors Damage signals

Yck2 Signaling in Antifungal Synergy

Experimental_Workflow Start Start In_Vitro_Screening In_Vitro_Screening Start->In_Vitro_Screening Checkerboard_Assay Checkerboard_Assay In_Vitro_Screening->Checkerboard_Assay Identify Synergy Time_Kill_Assay Time_Kill_Assay Checkerboard_Assay->Time_Kill_Assay Confirm Synergy & Dynamics Mechanism_of_Action Mechanism_of_Action Time_Kill_Assay->Mechanism_of_Action Investigate Interaction In_Vivo_Efficacy In_Vivo_Efficacy Mechanism_of_Action->In_Vivo_Efficacy Toxicity_Assessment Toxicity_Assessment In_Vivo_Efficacy->Toxicity_Assessment Parallel Evaluation Lead_Optimization Lead_Optimization In_Vivo_Efficacy->Lead_Optimization Toxicity_Assessment->Lead_Optimization End End Lead_Optimization->End

References

A Comparative Guide to the Efficacy of Yck2-IN-1 Analogs as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various analogs of Yck2-IN-1, a potent inhibitor of the Candida albicans yeast casein kinase 2 (Yck2). The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents with new mechanisms of action. Yck2, a key regulator of fungal cell wall integrity, morphogenesis, and biofilm formation, represents a promising target for such interventions. This document summarizes key experimental data on the biochemical and cellular activity of this compound and its analogs, details the experimental protocols used for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Yck2 Inhibitor Efficacy

The following tables summarize the in vitro inhibitory activity of this compound and its analogs against C. albicans Yck2, as well as their selectivity against relevant human kinases and their antifungal activity against C. albicans.

Table 1: Biochemical Potency and Selectivity of Yck2 Inhibitors

Compound/AnalogScaffoldC. albicans Yck2 IC50 (µM)Human p38α IC50 (µM)Human CK1α IC50 (µM)Human ALK5 IC50 (µM)Selectivity (hCK1α/CaYck2)Selectivity (hALK5/CaYck2)
This compound (Compound 2a)Pyrazolopyridine~0.08[1]-----
GW461484A (GW)2,3-Aryl-pyrazolopyridine0.11[1]0.15[2]----
LY364947 (LY)Diarylpyrazole0.26-1.50.1360.5
Analog 3Methylated Diarylpyrazole0.44-2.60.4561
Analog 7Pyridine Diarylpyrazole0.524.52.9-6-
Analog 8Pyrimidine Diarylpyrazole1.61.5>30->20-
Analog 94-Fluorophenyl Diarylpyrazole0.59-4.37712
Analog 112-Hydroxyphenyl Diarylpyrazole0.35-3.11010>40
Analog 122-Furyl Diarylpyrazole0.83-3.4556

Note: A higher selectivity ratio indicates greater selectivity for the fungal target over the human kinase.

Table 2: Antifungal Activity of Yck2 Inhibitors against Candida albicans

Compound/AnalogMIC80 (µM)
This compound (Compound 2a)12.5[1]
GW461484A (GW)12.5[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. Inhibition of this activity by a compound is measured by a decrease in ADP production.

Materials:

  • Purified recombinant C. albicans Yck2 kinase domain

  • Purified human kinases (for selectivity profiling)

  • Substrate (e.g., dephosphorylated casein)

  • ATP (at the Km of the respective kinase)

  • Yck2 inhibitor analogs (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reaction Setup: In a multiwell plate, add the kinase reaction buffer, the specific kinase, and the serially diluted inhibitor analog or DMSO (vehicle control).

  • Inhibitor Binding: Incubate the plate at room temperature for a predetermined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation: Initiate the reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Candida albicans strain (e.g., wild-type or drug-resistant clinical isolate)

  • Culture medium (e.g., RPMI 1640)

  • Yck2 inhibitor analogs (serially diluted)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of C. albicans from a fresh culture.

  • Serial Dilution of Inhibitors: In a 96-well plate, perform serial two-fold dilutions of the inhibitor analogs in the culture medium.

  • Inoculation: Add the standardized fungal inoculum to each well containing the diluted inhibitor. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the inhibitor that causes a significant reduction in growth (e.g., 80% inhibition, MIC80) compared to the drug-free control. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological and experimental concepts related to the evaluation of Yck2 inhibitors.

Yck2_Signaling_Pathway Yck2 Yck2 Kinase CWI Cell Wall Integrity Yck2->CWI Morphogenesis Morphogenesis (Yeast-to-Hyphae Transition) Yck2->Morphogenesis Biofilm Biofilm Formation Yck2->Biofilm Virulence Virulence CWI->Virulence Morphogenesis->Virulence Biofilm->Virulence

Caption: Role of Yck2 in C. albicans Pathogenesis.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 vs C. albicans Yck2 KinaseAssay->IC50 Selectivity Selectivity Profiling vs Human Kinases IC50->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt AST Antifungal Susceptibility Testing MIC Determine MIC vs C. albicans AST->MIC MIC->Lead_Opt

Caption: Workflow for Efficacy Evaluation of Yck2 Inhibitors.

References

Reversing Caspofungin Resistance: A Comparative Analysis of Yck2-IN-1 and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to caspofungin, a frontline echinocandin antifungal, poses a significant threat to the effective treatment of invasive fungal infections. This guide provides a comparative analysis of a promising resistance reversal agent, a Yck2 inhibitor, against an alternative strategy, chitosan (B1678972). We present supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms to inform research and development efforts in this critical area.

Executive Summary

Inhibition of the fungal protein kinase Yck2 has emerged as a potent strategy to restore caspofungin susceptibility in resistant isolates of Candida albicans. A specific Yck2 inhibitor with a 2,3-aryl-pyrazolopyridine scaffold, referred to here as Yck2-IN-1 (and identified in literature as GW461484A), demonstrates significant synergy with caspofungin. This guide compares the efficacy and mechanism of this compound with chitosan, a naturally derived polysaccharide that also shows promise in reversing caspofungin resistance. While both agents effectively reduce the minimum inhibitory concentration (MIC) of caspofungin against resistant strains, they operate through distinct mechanisms. This compound targets a specific signaling pathway, whereas chitosan appears to have a broader impact on the fungal cell wall.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the efficacy of this compound and chitosan in reversing caspofungin resistance.

Table 1: In Vitro Efficacy of this compound (GW461484A) against Candida albicans

ParameterValueSpeciesNotes
IC50 for Yck20.11 µM[1]Candida albicansIn vitro kinase assay
MIC80 (as single agent)12.5 µM[1]Candida albicansIn vitro susceptibility testing
Caspofungin MIC Reduction~5-foldCaspofungin-resistant C. albicansIn the presence of the Yck2 inhibitor

Table 2: In Vivo Efficacy of Targeting Yck2 in a Mouse Model

ParameterResultModelNotes
Fungal Burden Reduction~3-log10 declineSystemic caspofungin-resistant C. albicans infection in miceGenetic depletion of YCK2

Table 3: In Vitro Efficacy of Chitosan against Caspofungin-Resistant Candida Species

ParameterBefore Chitosan TreatmentAfter Chitosan TreatmentSpecies
Caspofungin MIC Range2 - 8 µg/mL0.0625 - 1 µg/mLCandida species isolates
Caspofungin MFC Range4 - 16 µg/mL0.125 - 2 µg/mLCandida species isolates

Signaling Pathways and Mechanisms of Action

Yck2 Inhibition:

Caspofungin resistance in Candida albicans is often mediated by mutations in the FKS1 gene, which encodes a subunit of the β-(1,3)-D-glucan synthase, the target of echinocandins. The Yck2 protein kinase is part of a cellular stress response pathway that helps the fungus cope with cell wall damage. Inhibition of Yck2 disrupts this compensatory mechanism, rendering the resistant fungus susceptible to caspofungin's effects once again.

cluster_0 Caspofungin Action cluster_1 Cell Wall Stress Response cluster_2 This compound Intervention Caspofungin Caspofungin Fks1p (mutated) Fks1p (mutated) Caspofungin->Fks1p (mutated) Ineffective inhibition Cell Wall Stress Cell Wall Stress Caspofungin->Cell Wall Stress Yck2 Yck2 Cell Wall Stress->Yck2 Activates Compensatory Mechanisms Compensatory Mechanisms Yck2->Compensatory Mechanisms Phosphorylates & Activates Resistance Resistance Yck2->Resistance Compensatory Mechanisms->Resistance Leads to Yck2_IN_1 This compound Yck2_IN_1->Yck2 Inhibits

Figure 1: Signaling pathway of caspofungin resistance and its reversal by this compound.

Chitosan's Mechanism:

Chitosan, a biopolymer derived from chitin, is thought to reverse caspofungin resistance through a multi-faceted mechanism. It is believed to disrupt the fungal cell wall and membrane integrity directly. Additionally, it may interfere with the expression of genes involved in cell wall biosynthesis and stress responses, further sensitizing the fungus to caspofungin.

Experimental Protocols

1. Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

  • Materials: 96-well microtiter plates, RPMI-1640 medium, fungal inoculum, caspofungin, this compound or chitosan.

  • Procedure:

    • Prepare a stock solution of the fungal isolate in RPMI-1640 medium, adjusted to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

    • Prepare serial two-fold dilutions of caspofungin in the microtiter plate wells.

    • For combination testing, add a fixed, sub-inhibitory concentration of this compound or chitosan to each well containing caspofungin.

    • Inoculate each well with the fungal suspension.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of caspofungin that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.

Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Serial Dilution of Caspofungin Serial Dilution of Caspofungin Prepare Fungal Inoculum->Serial Dilution of Caspofungin Add this compound/Chitosan Add this compound/Chitosan Serial Dilution of Caspofungin->Add this compound/Chitosan Inoculate Plate Inoculate Plate Add this compound/Chitosan->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MIC Read MIC Incubate->Read MIC End End Read MIC->End

Figure 2: Experimental workflow for broth microdilution susceptibility testing.

2. Checkerboard Assay

This assay is used to assess the synergistic, additive, indifferent, or antagonistic interactions between two compounds.

  • Materials: 96-well microtiter plates, RPMI-1640 medium, fungal inoculum, caspofungin, this compound or chitosan.

  • Procedure:

    • Prepare serial two-fold dilutions of caspofungin along the x-axis of the microtiter plate and serial two-fold dilutions of the second compound (this compound or chitosan) along the y-axis.

    • This creates a matrix of wells with varying concentrations of both agents.

    • Inoculate each well with a standardized fungal suspension.

    • Include rows and columns with each agent alone to determine their individual MICs.

    • Incubate the plate at 35°C for 24-48 hours.

    • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 is typically considered synergistic.

Conclusion

The inhibition of Yck2 by compounds such as this compound represents a highly promising and targeted approach to overcoming caspofungin resistance in Candida albicans. The available data demonstrates its potent ability to re-sensitize resistant strains to caspofungin both in vitro and in vivo. Chitosan also presents a viable alternative, likely acting through a broader, less specific mechanism on the fungal cell wall.

For drug development professionals, the targeted nature of this compound may offer advantages in terms of specificity and reduced off-target effects. Further research should focus on head-to-head comparative studies to fully elucidate the relative merits of these and other resistance-reversing agents. The experimental protocols and data presented in this guide provide a foundation for such investigations, which are crucial for developing effective strategies to combat the growing challenge of antifungal resistance.

References

A Comparative Analysis of Yck2 Kinase Inhibitors in Fungal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Yck2-IN-1, a class of investigational kinase inhibitors, and their potential as antifungal agents. We delve into their mechanism of action, compare their activity with established antifungals, and provide detailed experimental protocols to aid in their evaluation.

The emergence of drug-resistant fungal pathogens, particularly Candida species, presents a significant challenge to public health. A novel therapeutic strategy involves targeting the fungal casein kinase 1 (CK1) homolog, Yck2. Inhibition of Yck2 has been shown to disrupt fungal morphogenesis and, crucially, re-sensitize echinocandin-resistant strains to this important class of antifungal drugs. This guide focuses on a comparative study of various Yck2 inhibitors, collectively referred to as this compound, to inform further research and development.

Mechanism of Action: The Yck2 Signaling Pathway

Yck2 is a key regulator of cell wall integrity and morphogenesis in fungi. As depicted in the signaling pathway diagram below, Yck2 is involved in processes essential for fungal growth and virulence. Inhibiting Yck2 disrupts these pathways, leading to impaired fungal growth and a compromised ability to resist cell wall stressors, such as echinocandin antifungals.

Yck2_Signaling_Pathway cluster_membrane Plasma Membrane Cell_Wall_Stress Cell Wall Stress (e.g., Echinocandins) Yck2 Yck2 Cell_Wall_Stress->Yck2 activates Morphogenesis Morphogenesis (Hyphal formation) Yck2->Morphogenesis Cell_Wall_Integrity Cell Wall Integrity Yck2->Cell_Wall_Integrity Yck2_IN_1 This compound (e.g., GW461484A) Yck2_IN_1->Yck2 inhibits Virulence Virulence Morphogenesis->Virulence Cell_Wall_Integrity->Virulence Experimental_Workflow Start Start: Compound Synthesis and Characterization Kinase_Assay In Vitro Yck2 Kinase Assay (Determine IC50) Start->Kinase_Assay MIC_Assay Antifungal Susceptibility Testing (Determine MIC against fungal panel) Kinase_Assay->MIC_Assay Combination_Assay Synergy Testing with Echinocandins MIC_Assay->Combination_Assay In_Vivo_Model Murine Model of Disseminated Candidiasis Combination_Assay->In_Vivo_Model Data_Analysis Data Analysis and Lead Optimization In_Vivo_Model->Data_Analysis

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Yck2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Yck2-IN-1, a kinase inhibitor. Adherence to these guidelines is crucial for mitigating risks and ensuring compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to handle this compound with the appropriate care to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Gloves: Always wear impervious, chemical-resistant gloves.

  • Eye Protection: Use safety goggles with side shields to protect against splashes.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If working with the solid form of this compound and there is a risk of generating dust, use a suitable respirator or work within a certified chemical fume hood.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the generation of dust and aerosols.

  • Wash hands thoroughly after handling the compound.

Storage and Stability

Proper storage is essential for maintaining the integrity of this compound and preventing accidental release. While specific storage data for this compound is limited, general recommendations for similar compounds are provided below.

FormStorage TemperatureEstimated Storage Duration
Powder -20°CUp to 3 years
In solvent -80°CUp to 1 year

Data extrapolated from supplier information for similar kinase inhibitors.

Always keep containers tightly sealed and store them in a cool, well-ventilated area away from direct sunlight and incompatible materials.

Step-by-Step Disposal Procedures

The disposal of this compound must be carried out in compliance with all federal, state, and local regulations. Never dispose of this chemical down the drain or in the regular trash.

Step 1: Decontamination of Labware

All labware and equipment that has come into contact with this compound must be decontaminated prior to cleaning or disposal.

  • Initial Rinse: Rinse all contaminated labware (e.g., vials, pipette tips, flasks) with a suitable solvent such as ethanol (B145695) or isopropanol (B130326) to remove residual compound. Collect this solvent rinse as hazardous waste.

  • Secondary Wash: After the initial solvent rinse, wash the labware with soap and plenty of water.

Step 2: Segregation and Collection of Waste

Proper segregation of waste streams is critical for safe and compliant disposal.

Solid Waste:

  • Collection: Place all solid materials contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips, paper towels) into a designated, clearly labeled hazardous waste container.

  • Sealing: Securely seal the container to prevent any leakage or exposure.

Liquid Waste:

  • Collection: Carefully pour all this compound solutions and the initial solvent rinses into a designated liquid hazardous waste container. Avoid splashing.

  • Container Management: The waste container must be made of a compatible material. Do not overfill the container; it is recommended to fill it to no more than 75% of its capacity. Keep the container securely closed when not in use.

Step 3: Labeling and Storage of Hazardous Waste

Properly labeling and storing waste is essential for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Include the approximate concentration and date.

  • Storage: Store the sealed and labeled waste containers in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

Step 4: Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the EHS office.

  • Documentation: Complete any required waste disposal forms or tags provided by your institution. Ensure all information is accurate and complete.

  • Pickup: Place the properly labeled and sealed waste containers in the designated pickup location as instructed by your EHS department.

Experimental Workflow and Signaling Pathway Diagrams

To provide further context for researchers working with this compound, the following diagrams illustrate the disposal workflow and the targeted signaling pathway.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a Well-Ventilated Area A->B C Contaminated Solid Waste (Gloves, Tips, etc.) B->C D Contaminated Liquid Waste (Solutions, Rinsates) B->D E Place in Labeled Hazardous Solid Waste Container C->E F Place in Labeled Hazardous Liquid Waste Container D->F G Store in Designated Hazardous Waste Area E->G F->G H Contact EHS for Pickup G->H I Complete Waste Disposal Documentation H->I

Caption: Workflow for the proper disposal of this compound.

G cluster_pathway Yck2 Signaling Pathway Inhibition Yck2 Yck2 Kinase Substrate Downstream Substrate(s) Yck2->Substrate Phosphorylation P_Substrate Phosphorylated Substrate(s) Substrate->P_Substrate Cell_Process Cellular Processes (e.g., Morphogenesis, Endocytosis) P_Substrate->Cell_Process Yck2_IN_1 This compound Yck2_IN_1->Yck2 Inhibition

Caption: Inhibition of the Yck2 signaling pathway by this compound.

Personal protective equipment for handling Yck2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of Yck2-IN-1, a potent inhibitor of the Candida albicans Yck2 kinase. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of your research.

Summary of Key Information

This compound is a valuable tool for studying fungal biology and developing novel antifungal therapies. The following table summarizes its key properties based on available data.

PropertyValueSource
Target Candida albicans Yck2 kinase[1][2][3]
IC50 (against Yck2) ~80 nM[1][2]
MIC80 (against C. albicans) 12.5 µM
Metabolic Stability 66% remaining in mouse liver microsomes
Appearance Solid powder (presumed)
Storage (Solid) Room temperature in the continental US; may vary elsewhere. Store under recommended conditions on the Certificate of Analysis.
Storage (In Solution) Follow supplier recommendations. As a general guideline for similar compounds, store in DMSO at -20°C or -80°C for long-term stability.

Personal Protective Equipment (PPE)

When handling this compound in any form, it is imperative to use appropriate personal protective equipment to minimize exposure.

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Ventilation: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

Operational Plan: Handling and Use

Follow these procedural steps for the safe handling and use of this compound.

  • Preparation of Stock Solutions:

    • Before handling the solid compound, ensure you are wearing the appropriate PPE.

    • Work in a chemical fume hood to prevent inhalation of the powder.

    • Prepare stock solutions by dissolving this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Ensure the container is clearly labeled with the compound name, concentration, solvent, and date of preparation.

  • Use in Experiments:

    • When diluting the stock solution for experiments, continue to wear appropriate PPE.

    • Avoid direct contact with the skin and eyes.

    • Conduct all experimental procedures involving this compound in a designated and clean workspace.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Unused or Expired Solid this compound:

    • Do not dispose of the solid compound in the regular trash or down the drain.

    • Package the original vial or a securely sealed container with the solid this compound.

    • Label the container clearly as "Hazardous Chemical Waste" and include the full chemical name ("this compound").

    • Store the waste container in a designated, secure area for chemical waste pickup.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Solutions of this compound (e.g., in DMSO):

    • Do not dispose of solutions down the drain.

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant container.

    • Label the waste container as "Hazardous Chemical Waste" and list all components, including the solvent (e.g., "this compound in DMSO").

    • Store the liquid waste container in secondary containment to prevent spills.

    • Arrange for disposal through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Contaminated Consumables:

    • All consumables that have come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves) should be considered hazardous waste.

    • Collect these materials in a designated, clearly labeled, and sealed bag or container.

    • Dispose of this container as hazardous chemical waste through your institution's EHS-approved waste stream.

  • Spill and Emergency Procedures:

    • In the event of a spill, evacuate the immediate area if the spill is large or the solvent is volatile.

    • Wear appropriate PPE before cleaning the spill.

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • For a solid spill, carefully sweep it up to avoid creating dust.

    • Place the absorbed material or swept powder into a labeled hazardous waste container.

Yck2 Signaling and Experimental Workflow

The following diagrams illustrate the known signaling pathway of Yck2 in Candida albicans and a general experimental workflow for using this compound.

Yck2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Nucleus Yck2 Yck2 Biofilm Biofilm Formation Yck2->Biofilm Regulates CellWall Cell Wall Integrity Yck2->CellWall Maintains CarbonMetabolism Carbon Metabolism Yck2->CarbonMetabolism Regulates UME6 UME6 (Hyphal-Specific Gene Regulator) Yck2->UME6 Inhibits Morphogenesis Morphogenesis (Yeast-to-Hyphae Transition) UME6->Morphogenesis Promotes

Caption: Yck2 signaling pathway in Candida albicans.

Yck2_IN_1_Workflow cluster_prep Preparation cluster_exp Experiment cluster_disposal Disposal Prep_Solid Prepare Solid this compound (in fume hood) Prep_Stock Prepare Stock Solution (e.g., in DMSO) Prep_Solid->Prep_Stock Treat Treat with this compound Prep_Stock->Treat Culture Culture C. albicans Culture->Treat Incubate Incubate Treat->Incubate Assay Perform Assay (e.g., Kinase Activity, MIC) Incubate->Assay Collect_Liquid Collect Liquid Waste Assay->Collect_Liquid Collect_Solid Collect Solid Waste (tips, plates, etc.) Assay->Collect_Solid Dispose Dispose via EHS Collect_Liquid->Dispose Collect_Solid->Dispose

Caption: General experimental workflow for using this compound.

Detailed Experimental Protocol: In Vitro Kinase Assay

This protocol is adapted from methodologies used for similar kinase inhibitors and can be used to assess the in vitro activity of this compound against Yck2.

  • Reagents and Materials:

    • Purified recombinant Yck2 kinase domain.

    • This compound stock solution (in DMSO).

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • ATP.

    • Casein, dephosphorylated, as a substrate.

    • ADP-Glo™ Kinase Assay kit (or similar).

    • 96-well plates.

    • Plate reader for luminescence detection.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer in a 96-well plate. Include a DMSO-only control.

    • Add the purified Yck2 kinase to each well.

    • Add the casein substrate to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.